2-Chloro-4,6-dimethylnicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETJKTAVEQPNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278939 | |
| Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14237-71-9 | |
| Record name | 14237-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-dimethylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,6-dimethyl-3-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile (CAS No. 14237-71-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethylnicotinonitrile is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a chlorinated pyridine ring with methyl and cyano functional groups, offers multiple reaction sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis route with a detailed experimental protocol, spectral data for characterization, and a discussion of its potential applications in drug development based on the reactivity of related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 14237-71-9 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [2][3] |
| Molecular Weight | 166.61 g/mol | [2][3] |
| Appearance | Colorless liquid (predicted) | General chemical knowledge |
| Purity | ≥95% (commercially available) | [3] |
| SMILES | N#CC1=C(Cl)N=C(C)C=C1C | [2] |
| InChI | InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | [2] |
Synthesis
Proposed Experimental Protocol: Chlorination of 2-Hydroxy-4,6-dimethylnicotinonitrile
This protocol is adapted from general procedures for the conversion of 2-pyridones to 2-chloropyridines.
Materials:
-
2-Hydroxy-4,6-dimethylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4,6-dimethylnicotinonitrile (1 equivalent).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask, followed by the slow addition of phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice with stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Logical Workflow for the Proposed Synthesis
References
2-Chloro-4,6-dimethylnicotinonitrile physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4,6-dimethylnicotinonitrile, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its properties, outlines experimental protocols for its synthesis and characterization, and includes visualizations to illustrate key workflows.
Core Physical and Chemical Properties
This compound is a substituted pyridine derivative. Its core characteristics are summarized in the tables below, providing a ready reference for laboratory use.
Physical Properties
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 97-99 °C | [2] |
| Boiling Point | Data not available | [1] |
| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane and chloroform. | [1] |
| Density | Data not available | [1] |
Chemical and Spectroscopic Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molar Mass | 166.61 g/mol | [3] |
| InChI | InChI=1S/C8H7ClN2/c1-5-3-6(2)11-8(9)7(5)4-10/h3H,1-2H3 | [2][3] |
| InChIKey | RETJKTAVEQPNMH-UHFFFAOYSA-N | [2][3] |
| SMILES | Cc1cc(C)nc(c1C#N)Cl | [2][3] |
| 1H NMR | Spectra available, detailed shifts require database access. | [4][5] |
| 13C NMR | Predicted spectra available. | [6] |
| FTIR | Spectra available, detailed peaks require database access. | [7][8] |
| Mass Spectrometry | Spectra available, detailed fragmentation requires database access. | [7] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound based on available literature.
Synthesis of this compound
A common synthetic route to analogous chlorinated nicotinonitrile derivatives involves the chlorination of a corresponding nicotinamide-1-oxide or a substituted pyridine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[9]
Materials:
-
Precursor (e.g., 2-hydroxy-4,6-dimethylnicotinonitrile or its tautomer)
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) (optional)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Ether or other suitable extraction solvent
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine the precursor compound with an excess of phosphorus oxychloride. The reaction should be conducted in a well-ventilated fume hood.
-
Chlorination: The mixture is heated to reflux (around 105-110 °C) and maintained at this temperature for several hours to ensure the completion of the reaction.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, requiring caution.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent such as dichloromethane or ether.
-
Washing: The combined organic layers are washed with a 5% sodium hydroxide solution to remove acidic impurities, followed by washing with water until the aqueous layer is neutral.
-
Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, and then filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[11]
Analytical Characterization Workflow
A standard workflow for the analytical characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the nitrile (C≡N) and the C-Cl bond.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[12]
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis and analytical characterization of this compound.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. This compound | CAS 29782-72-7 | Manufacturer & Supplier China | Properties, Applications, Safety Data [nj-finechem.com]
- 2. 2-Chloro-4,6-dimethylpyridine-3-carbonitrile 97 14237-71-9 [sigmaaldrich.com]
- 3. GSRS [precision.fda.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Page loading... [wap.guidechem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 2-Chloro-4,6-dimethylnicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Core Compound Data
This compound, with the CAS registry number 14237-71-9, is a substituted pyridine derivative. Its chemical structure consists of a pyridine ring chlorinated at the 2-position, with methyl groups at positions 4 and 6, and a nitrile group at the 3-position.
| Property | Value |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol [1] |
| CAS Number | 14237-71-9 |
| Appearance | White to almost white powder/crystal |
| Melting Point | 97-101 °C |
| Synonyms | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile, 2-Chloro-3-cyano-4,6-dimethylpyridine |
Synthesis of this compound
A plausible synthetic route would involve the condensation of a suitable β-enaminone with malononitrile to form the corresponding 2-hydroxynicotinonitrile derivative. This intermediate is then subjected to chlorination, most commonly using phosphorus oxychloride (POCl₃), to yield the final product.
Representative Experimental Protocol:
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add acetylacetone and malononitrile.
-
The reaction mixture is heated at reflux for several hours.
-
After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the 2-hydroxy-4,6-dimethylnicotinonitrile.
-
The solid product is collected by filtration, washed with water, and dried.
Step 2: Chlorination to this compound
-
A mixture of 2-hydroxy-4,6-dimethylnicotinonitrile and an excess of phosphorus oxychloride is heated at reflux for several hours.[2]
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice with stirring.
-
The resulting precipitate, this compound, is collected by filtration, washed thoroughly with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate.
Potential Biological Significance and Applications
Nicotinonitrile and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities. The pyridine ring is a common feature in many pharmaceuticals.
While specific biological studies on this compound are limited in publicly available literature, the general class of substituted pyridines and nicotinonitriles has been investigated for various therapeutic applications. These include, but are not limited to:
-
Antimicrobial and Antifungal Activity: The nitrogen atom in the pyridine ring can interact with biological targets in microorganisms.
-
Enzyme Inhibition: The nitrile group and the overall electronic properties of the molecule can lead to interactions with the active sites of various enzymes.
-
Receptor Modulation: Substituted pyridines can act as ligands for a variety of receptors in the central nervous system and other parts of the body.
It is noteworthy that a structurally similar compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, is used in the synthesis of a positive allosteric modulator of the muscarinic M4 receptor, which is a target for the treatment of schizophrenia. This suggests that this compound could also serve as a valuable building block for the synthesis of novel drug candidates targeting G-protein coupled receptors (GPCRs).
The presence of the chloro and nitrile functional groups makes this compound a versatile intermediate for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this compound. Its availability as a chemical intermediate provides a valuable starting point for the exploration of new chemical space in the quest for novel therapeutics.
References
An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile: Structure, Nomenclature, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, nomenclature, physicochemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a discussion of the potential biological significance of this class of compounds.
Chemical Structure and Nomenclature
This compound is a heterocyclic aromatic compound. The core of the molecule is a pyridine ring, which is substituted with a chlorine atom, two methyl groups, and a nitrile group.
Systematic IUPAC Name: 2-Chloro-4,6-dimethylpyridine-3-carbonitrile[1]
Synonyms:
-
2-Chloro-3-cyano-4,6-dimethylpyridine
-
This compound
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 14237-71-9 | [2] |
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| Appearance | White to off-white powder | |
| Melting Point | 97-99 °C | |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | |
| ¹H NMR (CDCl₃, ppm) | Predicted: 7.0 (s, 1H, H-5), 2.5 (s, 3H, CH₃-4), 2.6 (s, 3H, CH₃-6) | |
| ¹³C NMR (CDCl₃, ppm) | Predicted: 160 (C-2), 158 (C-6), 150 (C-4), 118 (C-5), 115 (CN), 108 (C-3), 24 (CH₃-6), 21 (CH₃-4) | |
| IR (cm⁻¹) | Predicted: ~2230 (C≡N stretch), ~1580, 1450 (C=C, C=N stretches) | |
| Mass Spectrum (m/z) | Predicted: [M]+ at 166/168 (due to ³⁵Cl/³⁷Cl isotopes) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible and commonly employed synthetic route involves the construction of the substituted pyridine ring followed by chlorination.
Synthetic Pathway Overview
The synthesis commences with the condensation reaction of acetylacetone and malononitrile to form the intermediate 2-hydroxy-4,6-dimethylnicotinonitrile. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride, to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
-
To a stirred solution of acetylacetone (0.1 mol) and malononitrile (0.1 mol) in ethanol (50 mL), add a catalytic amount of piperidine (0.5 mL).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 2-hydroxy-4,6-dimethylnicotinonitrile (0.05 mol).
-
Carefully add phosphorus oxychloride (POCl₃, 25 mL) in a fume hood.
-
Heat the mixture to reflux and maintain for 3 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Slowly and cautiously pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Biological Significance and Potential Applications
While specific biological activities of this compound are not extensively documented in publicly available literature, the nicotinonitrile scaffold is a well-recognized pharmacophore in drug discovery.
Substituted nicotinonitriles have been investigated for a wide range of biological activities, including:
-
Anticancer Agents: Certain nicotinonitrile derivatives have shown potential as inhibitors of various kinases involved in cancer cell proliferation and survival. The pyridine nucleus is a key component in many anticancer drugs.[3][4]
-
Antimicrobial Activity: The structural motif is also found in compounds exhibiting antibacterial and antifungal properties.[5][6]
-
Insecticidal Properties: Neonicotinoid insecticides, a major class of agrochemicals, are based on a substituted pyridine core, highlighting the importance of this heterocycle in modulating biological systems.[7]
The presence of a chlorine atom and methyl groups on the pyridine ring of this compound can influence its lipophilicity, electronic properties, and steric profile. These factors are critical for its interaction with biological targets. Researchers in drug development may find this compound to be a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles. Further investigation into the specific biological targets of this compound is warranted to explore its full therapeutic potential.
References
- 1. GSRS [precision.fda.gov]
- 2. CAS 14237-71-9 | this compound - Synblock [synblock.com]
- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2-Chloro-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and potential biological activities based on related compounds. While specific experimental data on the biological activity of this compound is not extensively available in public literature, this guide furnishes detailed protocols for cytotoxicity and kinase inhibition assays to enable its evaluation as a potential therapeutic agent. The guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
The compound this compound is systematically named 2-Chloro-4,6-dimethylpyridine-3-carbonitrile according to IUPAC nomenclature. It belongs to the class of substituted nicotinonitriles, which are known to be versatile scaffolds in the development of biologically active molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-Chloro-4,6-dimethylpyridine-3-carbonitrile | |
| Synonyms | 2-Chloro-3-cyano-4,6-dimethylpyridine | |
| CAS Number | 14237-71-9 | |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Appearance | Solid (likely white or off-white) | |
| Solubility in Water | Low (predicted) | |
| Solubility in Organic Solvents | Soluble in common organic solvents like dichloromethane, chloroform | |
| SMILES | Cc1cc(C)nc(c1C#N)Cl | |
| InChIKey | RETJKTAVEQPNMH-UHFFFAOYSA-N |
Synthesis of this compound
A plausible and frequently referenced method for the synthesis of this compound involves a two-step process: the condensation of acetylacetone and malononitrile to form an intermediate, followed by chlorination.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process, starting from readily available precursors.
Detailed Experimental Protocol
This protocol is a comprehensive representation based on general procedures for similar chemical transformations. Researchers should exercise appropriate caution and optimize conditions as necessary.
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and 100 mL of absolute ethanol.
-
Catalyst Addition: To the stirred mixture, add piperidine (1 mL) as a basic catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield 2-hydroxy-4,6-dimethylnicotinonitrile. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC or other analytical methods.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the dried 2-hydroxy-4,6-dimethylnicotinonitrile (8.1 g, 0.05 mol) from the previous step.
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 25 mL) to the flask in a fume hood.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (200 g) with constant stirring in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Potential Biological Activities and Experimental Protocols
While specific biological data for this compound is limited in the public domain, the nicotinonitrile scaffold is present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1] This section provides detailed protocols for assessing the potential of this compound in two key areas: cytotoxicity against cancer cell lines and in vitro kinase inhibition.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Table 2: Template for Recording Cytotoxicity Data (IC₅₀ Values in µM)
| Cell Line | This compound (IC₅₀) | Doxorubicin (Positive Control) (IC₅₀) |
| MCF-7 (Breast) | Experimental Data | Experimental Data |
| HeLa (Cervical) | Experimental Data | Experimental Data |
| A549 (Lung) | Experimental Data | Experimental Data |
| HCT116 (Colon) | Experimental Data | Experimental Data |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
Many nicotinonitrile derivatives have been identified as kinase inhibitors. An in vitro kinase assay can determine if this compound inhibits the activity of a specific kinase. The following is a general protocol that can be adapted for various kinases using a luminescence-based ATP detection method.
Table 3: Template for Recording Kinase Inhibition Data (IC₅₀ Values in µM)
| Kinase Target | This compound (IC₅₀) | Staurosporine (Positive Control) (IC₅₀) |
| EGFR | Experimental Data | Experimental Data |
| VEGFR2 | Experimental Data | Experimental Data |
| CDK2 | Experimental Data | Experimental Data |
| PIM1 | Experimental Data | Experimental Data |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare an ATP solution in kinase buffer at a concentration close to the Km for the target kinase.
-
Kinase and Substrate: Dilute the target kinase and its specific substrate to the desired concentrations in kinase buffer.
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then dilute further in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well white plate, add 5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection:
-
Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration using non-linear regression analysis.
Potential Signaling Pathway Involvement
Given that many nicotinonitrile derivatives act as kinase inhibitors, this compound could potentially modulate cellular signaling pathways regulated by kinases. These pathways are often implicated in cell proliferation, survival, and differentiation. A hypothetical target could be a receptor tyrosine kinase (RTK) pathway.
Conclusion
This compound is a readily synthesizable heterocyclic compound with potential for biological activity, given the known properties of the nicotinonitrile scaffold. This technical guide provides a foundation for its synthesis and evaluation. Further research is warranted to elucidate its specific biological targets and therapeutic potential. The provided experimental protocols offer a starting point for researchers to undertake a systematic investigation of this compound's bioactivity.
Disclaimer: The information provided in this document is intended for research and development purposes only. All chemical syntheses and biological assays should be conducted in a suitably equipped laboratory by trained professionals, adhering to all relevant safety protocols.
References
SMILES string for 2-Chloro-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4,6-dimethylnicotinonitrile, a substituted nicotinonitrile with potential applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities of related compounds, with a focus on its potential as a scaffold for kinase inhibitors. Experimental protocols and relevant data are presented to support further research and development efforts.
Chemical Identity and Properties
This compound is a heterocyclic organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| SMILES String | Cc1cc(C)nc(c1C#N)Cl | [1] |
| InChIKey | RETJKTAVEQPNMH-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| CAS Number | 14237-71-9 | [2] |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound (Adapted)
This procedure involves a two-step process: (1) condensation to form a dihydropyridine intermediate, and (2) subsequent chlorination and aromatization.
Step 1: Synthesis of 2-hydroxy-4,6-dimethyl-1,2-dihydropyridine-3-carbonitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of a basic catalyst, such as piperidine or triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a well-ventilated fume hood, suspend the dried intermediate from Step 1 in an excess of phosphorus oxychloride (POCl₃).
-
Slowly heat the mixture to reflux. The reaction is typically exothermic and should be controlled carefully.
-
Maintain the reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Characterization Data:
While specific spectral data for the title compound is limited in the searched literature, researchers can expect to characterize the final product using standard analytical techniques:
-
¹H NMR: Expected signals would correspond to the two methyl groups and the aromatic proton.
-
¹³C NMR: Signals for the aromatic carbons, the nitrile carbon, and the two methyl carbons should be observable.
-
IR Spectroscopy: Characteristic peaks for the C≡N (nitrile) stretch and C-Cl stretch would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed, along with a characteristic isotopic pattern for a chlorine-containing compound.
Biological Activity and Potential Applications
While direct biological data for this compound is not extensively documented in the provided search results, the broader class of nicotinonitrile derivatives has shown significant promise in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.[5][6][7]
Pim Kinase Inhibition
Several studies have highlighted the potential of nicotinonitrile derivatives as potent inhibitors of Pim kinases, a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are overexpressed in various human cancers.[5][6][8] Downregulation of Pim-1 kinase activity has been shown to induce cell cycle arrest and apoptosis in cancer cells.[8]
A study on novel nicotinonitrile derivatives demonstrated that some compounds exhibit sub-micromolar IC₅₀ values against Pim kinase isoforms.[5][6] For instance, one of the most potent derivatives, compound 8e from the study, showed an IC₅₀ of ≤ 0.28 μM against the three Pim kinases.[5][6]
Table of Biological Activity for Representative Nicotinonitrile Derivatives (Pim-1 Kinase Inhibitors):
| Compound | Target | IC₅₀ (nM) | Cell Line | Reference |
| Compound 4k | PIM-1 Kinase | 21.2 | - | [7] |
| Compound 7b | PIM-1 Kinase | 18.9 | - | [7] |
| Staurosporine (Reference) | PIM-1 Kinase | 16.7 | - | [7] |
Potential in Neurodegenerative Diseases
The nicotinic scaffold is also of interest in the context of neurodegenerative diseases. Nicotinic acetylcholine receptors (nAChRs) are implicated in neuroprotective signaling pathways.[9][10][11] Stimulation of these receptors, particularly the α7 subtype, can activate pro-survival pathways involving Src kinase, PI3K, and Akt, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-x.[10] While no direct studies link this compound to nAChR modulation, its core structure suggests that it could serve as a starting point for the design of novel ligands targeting these receptors.
Signaling Pathway
Based on the activity of related nicotinonitrile derivatives as Pim kinase inhibitors, a plausible signaling pathway leading to apoptosis in cancer cells can be proposed. Inhibition of Pim-1 kinase can lead to the activation of pro-apoptotic pathways.
Caption: Proposed apoptotic pathway initiated by a this compound derivative.
Experimental Workflows and Assays
To evaluate the biological activity of this compound and its derivatives, a series of standard in vitro assays can be employed.
Kinase Inhibition Assay
A common method to determine the inhibitory activity against a specific kinase, such as Pim-1, is through an in vitro kinase assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic effects of the compound on cancer cell lines, the MTT assay is a widely used colorimetric method.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel therapeutic agents. The existing literature on related nicotinonitrile derivatives strongly suggests its potential as a precursor for potent kinase inhibitors, particularly targeting the Pim kinase family, which is relevant for anticancer drug discovery. Furthermore, its core structure holds promise for the exploration of modulators of nicotinic acetylcholine receptors for the treatment of neurodegenerative disorders. The experimental protocols and data presented in this guide are intended to facilitate further research into the synthesis, characterization, and biological evaluation of this compound and its analogues.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models. | Semantic Scholar [semanticscholar.org]
- 10. Nicotinic receptor-mediated neuroprotection in neurodegenerative disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotection via nAChRs: the role of nAChRs in neurodegenerative disorders such as Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key precursors and a reliable synthetic pathway for the preparation of 2-Chloro-4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and expected outcomes, presented in a clear and structured format to facilitate its application in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the key precursor, 2-hydroxy-4,6-dimethylnicotinonitrile, via a condensation reaction. This intermediate is subsequently converted to the final product through a chlorination reaction.
The logical workflow for this synthesis is outlined below:
Caption: Synthetic pathway for this compound.
Key Precursors and Reagents
The successful synthesis of this compound relies on the following key precursors and reagents.
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| Acetylacetone | Starting Material | C₅H₈O₂ | 100.12 |
| Cyanoacetamide | Starting Material | C₃H₄N₂O | 84.08 |
| Piperidine (or other base) | Catalyst | C₅H₁₁N | 85.15 |
| Ethanol | Solvent | C₂H₅OH | 46.07 |
| Phosphorus Oxychloride (POCl₃) | Chlorinating Agent | POCl₃ | 153.33 |
| Pyridine (or other base) | Acid Scavenger | C₅H₅N | 79.10 |
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
This step involves the condensation of acetylacetone and cyanoacetamide in the presence of a basic catalyst.
Reaction Scheme:
Caption: Condensation reaction for the synthesis of the hydroxy intermediate.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetylacetone (1.0 eq), cyanoacetamide (1.0 eq), and ethanol as the solvent.
-
Add a catalytic amount of piperidine (approximately 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (by NMR) | >95% |
| Appearance | White to off-white solid |
Step 2: Synthesis of this compound
This step involves the chlorination of the hydroxyl group of the intermediate using phosphorus oxychloride.
Reaction Scheme:
Caption: Chlorination of the hydroxy intermediate to the final product.
Procedure:
-
In a fume hood, place 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Carefully add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent such as toluene.
-
Optionally, a catalytic amount of a tertiary amine like pyridine or N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 110-112 °C |
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of POCl₃ is a highly exothermic process. The reaction mixture must be added to ice slowly and with efficient stirring to control the temperature.
-
Cyanoacetamide and the resulting nicotinonitrile products are toxic. Avoid inhalation of dust and contact with skin and eyes.
-
Piperidine and pyridine are flammable and toxic. Handle with care in a fume hood.
The Anticancer Potential of 2-Chloro-4,6-dimethylnicotinonitrile Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of 2-Chloro-4,6-dimethylnicotinonitrile derivatives, exploring their synthesis, biological activity, and potential as anticancer agents. The core focus of this document is to provide a comprehensive overview of the existing research, with a particular emphasis on their cytotoxic effects against various cancer cell lines. This guide summarizes quantitative data, details experimental protocols, and visualizes key processes to facilitate a deeper understanding and further research in this promising area of medicinal chemistry.
Quantitative Analysis of Cytotoxic Activity
Recent studies have highlighted the significant anticancer potential of various derivatives of this compound. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with several derivatives demonstrating noteworthy efficacy. The half-maximal inhibitory concentration (IC₅₀) values, a key measure of a compound's potency, have been determined and are summarized below.
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| 11a | A-549 (Non-small cell lung cancer) | 9.24 | Cisplatin | 11.76 |
| 16a | HepG-2 (Liver cancer) | 6.45 | Cisplatin | 6.45 |
Table 1: In vitro cytotoxic activity of selected this compound derivatives against human cancer cell lines.[1]
Notably, compound 11a exhibited superior potency against the A-549 cell line compared to the standard chemotherapeutic drug, cisplatin.[1] Furthermore, compound 16a demonstrated equipotent activity to cisplatin against the HepG-2 cell line, while also showing a higher safety profile in normal fibroblast cells (IC₅₀ = 113.97 µg/mL).[1]
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is predominantly carried out using the MTT assay. This colorimetric assay is a standard method for assessing cell viability and proliferation.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution.[2] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., A-549, HepG-2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound derivatives)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds is added to each well. Control wells containing medium with DMSO (vehicle control) and untreated cells are also included. The plates are incubated for a further 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration.
-
Visualizing Key Processes
To better illustrate the experimental and potential mechanistic aspects of the biological activity of this compound derivatives, the following diagrams have been generated.
While the precise mechanism of action for this compound derivatives is still under investigation, cytotoxic compounds frequently induce apoptosis, or programmed cell death. The following diagram illustrates the two major apoptotic signaling pathways that could be triggered by such compounds.
Synthesis Overview
The synthesis of this compound has been reported to proceed via a multi-step reaction.[1] A common starting point involves the reaction of acetylacetone and malononitrile in the presence of a basic catalyst such as piperidine.[1] The resulting intermediate can then undergo rearrangement and chlorination, for example, using phosphorus oxychloride, to yield the this compound core structure.[1] This core can then be further modified to produce a library of derivatives for biological screening.
Conclusion and Future Directions
The preliminary data on this compound derivatives are highly encouraging, suggesting a promising new scaffold for the development of novel anticancer agents. The demonstrated potency, in some cases exceeding that of established drugs like cisplatin, warrants a more extensive investigation into their mechanism of action, structure-activity relationships (SAR), and in vivo efficacy. Future research should focus on the synthesis of a broader range of derivatives to optimize potency and selectivity, as well as detailed mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these compounds. Such efforts will be crucial in translating the initial promise of this chemical class into tangible therapeutic benefits.
References
Potential Therapeutic Applications of Nicotinonitrile Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinonitrile, a pyridine ring substituted with a cyano group at the 3-position, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, leading to the development of several marketed drugs and numerous promising therapeutic candidates.[1][2] The unique electronic properties of the nitrile group and the ability of the pyridine ring to engage in various interactions with biological targets contribute to the diverse pharmacological profiles of these compounds. This technical guide provides an in-depth overview of the core therapeutic applications of nicotinonitrile compounds, focusing on their anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development efforts in this area.
Anticancer Applications
Nicotinonitrile-based compounds have emerged as a prominent class of anticancer agents, primarily functioning as inhibitors of various protein kinases and other key targets involved in cancer cell proliferation, survival, and angiogenesis. Several marketed drugs, including Bosutinib and Neratinib, feature the nicotinonitrile core, highlighting its clinical significance.[1][2]
Kinase Inhibition
1.1.1. PIM Kinase Inhibition
PIM kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in a variety of hematologic and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to apoptosis.[[“]] Nicotinonitrile derivatives have been identified as potent inhibitors of PIM kinases.
-
Quantitative Data: PIM Kinase Inhibitory Activity
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| Compound 8e | PIM-1, PIM-2, PIM-3 | ≤ 0.28 | Enzyme Assay | [1][4] |
| Compound III | PIM-1 | 0.94 | Enzyme Assay | [4] |
| Compound IV | PIM-1 | 0.52 | Enzyme Assay | [4] |
| Compound V | PIM-1 | 0.35 | Enzyme Assay | [4] |
| Compound 12 | PIM-1 | 0.0143 | Enzyme Assay | [5] |
| Compound 4c | PIM-1 | 0.110 | Enzyme Assay | [6] |
| Compound 4f | PIM-1 | 0.095 | Enzyme Assay | [6] |
| Compound 2b | PIM-1 | 0.248 | Enzyme Assay | [6] |
| Compound 3b | PIM-1 | 0.13 | Enzyme Assay | [6] |
| Staurosporine (Control) | Pan-kinase | 0.0167 | Enzyme Assay | [5] |
1.1.2. VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.
-
Quantitative Data: VEGFR-2 Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Compound 8 | VEGFR-2 | 77.02 | [8] |
| Sorafenib (Control) | VEGFR-2 | 53.65 | [8] |
| Compound 6 | VEGFR-2 | 60.83 | [9] |
1.1.3. Other Kinase Targets
Nicotinonitrile derivatives have also shown inhibitory activity against other kinases implicated in cancer, such as Aurora kinases.
-
Quantitative Data: Aurora Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Reference |
| Aurora kinase inhibitor III | Aurora A | 42 | [10] |
| GSK1070916 | Aurora B/C | 3.5 / 6.5 | [11] |
| AMG 900 | Aurora A/B/C | 5 / 4 / 1 | [11] |
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[12] Some nicotinonitrile derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Quantitative Data: Tubulin Polymerization Inhibition
| Compound | Target | IC50 (µM) | Reference |
| Compound 4g | Tubulin Polymerization | 1.93 | [13] |
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of nicotinonitrile compounds is further demonstrated by their cytotoxic effects on various cancer cell lines.
-
Quantitative Data: Cytotoxicity (IC50 in µM)
| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Compound 11 | - | - | - | - | [4] |
| Compound 12 | - | - | - | - | [4] |
| Compound 12 (from another study) | 0.5 | 5.27 | - | - | [5] |
| Doxorubicin (Control) | 2.14 | 2.48 | - | - | [5] |
| Compound 4c | - | 8.02 ± 0.38 | 7.15 ± 0.35 | - | [14] |
| Compound 4d | - | 6.95 ± 0.34 | 8.35 ± 0.42 | - | [14] |
| 5-Fluorouracil (Control) | - | 9.42 ± 0.46 | 8.01 ± 0.39 | - | [14] |
| Compound 50 | 13.2 | 24.9 | - | - | [15] |
| Compound 51 | 22.6 | 16.2 | - | - | [15] |
| Compound 11a | 3.7 | 8.2 | - | 9.8 | [16] |
| Compound 12b | 3.1 | 13.7 | - | 21.8 | [16] |
| Compound 12f | 7.17 | 2.2 | - | 4.5 | [16] |
| Doxorubicin (Control) | 7.67 | 8.28 | - | 6.62 | [16] |
Anti-inflammatory Applications
Certain nicotinonitrile derivatives exhibit anti-inflammatory properties, with some studies suggesting inhibition of cyclooxygenase (COX) enzymes as a potential mechanism. COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation.
COX Inhibition
Neuroprotective Applications
Nicotinonitrile and its analogs, particularly nicotine itself, have demonstrated neuroprotective effects in various models of neuronal injury. The proposed mechanisms involve the activation of nicotinic acetylcholine receptors (nAChRs) and subsequent modulation of intracellular signaling pathways that promote cell survival and inhibit apoptosis.
Signaling Pathways in Neuroprotection
Activation of nAChRs, particularly the α7 subtype, by nicotinic compounds can trigger downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (Erk1/2) pathways. These pathways are crucial for promoting neuronal survival and protecting against apoptosis induced by oxidative stress and other insults.[17][18][19]
-
PI3K/Akt Signaling Pathway
Enzyme Inhibition
Nicotinonitrile derivatives have been investigated as inhibitors of various enzymes, showing potential for the treatment of metabolic diseases like diabetes.
α-Glucosidase Inhibition
α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. Its inhibition can help manage postprandial hyperglycemia in diabetic patients.
-
Quantitative Data: α-Glucosidase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Acarbose (Control) | α-Glucosidase | - | [20] |
| Various Plant Extracts | α-Glucosidase | Variable | [20][21][22][23] |
Note: Specific IC50 values for synthetic nicotinonitrile compounds against α-glucosidase were not prominently available in the initial search results, though plant-derived compounds have been studied.
Pharmacokinetics of Marketed Nicotinonitrile Drugs
Understanding the pharmacokinetic properties of clinically approved nicotinonitrile-containing drugs like Bosutinib and Neratinib provides valuable insights for the development of new derivatives.
-
Pharmacokinetic Parameters
| Drug | Tmax (hours) | T1/2 (hours) | Protein Binding (%) | Metabolism | Reference |
| Bosutinib | 4-6 | 19-30 (single dose) | 94 | Primarily CYP3A4 | [24][25] |
| Neratinib | 4 | ~14 | Reversibly to albumin | Predominantly CYP3A4 | [16][26] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of nicotinonitrile compounds.
Synthesis of 2-Amino-3-cyanopyridine Derivatives (General Procedure)
A common scaffold for many biologically active nicotinonitrile compounds is 2-amino-3-cyanopyridine. A general one-pot synthesis is described below.
-
Experimental Workflow: Synthesis of 2-Amino-3-cyanopyridines
Procedure:
-
A mixture of an appropriate aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and a catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA], 0.05 g) is prepared.[4][27]
-
The mixture is heated at 100°C with stirring for the appropriate time as monitored by Thin Layer Chromatography (TLC).[4][27]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Cold 95% ethanol (5 mL) is added to the mixture to precipitate the product.[27]
-
The resulting precipitate is collected by filtration to yield the 2-amino-3-cyanopyridine derivative.[27]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Test nicotinonitrile compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of kinase inhibition.
Materials:
-
Recombinant kinase (e.g., PIM-1, VEGFR-2)
-
Kinase buffer
-
Peptide substrate specific for the kinase
-
ATP
-
Test nicotinonitrile compounds
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound, the kinase, and a mixture of the substrate and ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[15]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[15]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[15]
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Tubulin Polymerization Assay (Fluorescence-based)
This assay monitors the polymerization of tubulin into microtubules in the presence of a fluorescent reporter.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter (e.g., DAPI)
-
Test nicotinonitrile compounds
-
Black 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a pre-warmed (37°C) black 96-well plate, add the test compound.
-
Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, glycerol, and the fluorescent reporter on ice.
-
Initiate the polymerization by adding the reaction mixture to the wells containing the test compounds.
-
Immediately place the plate in the pre-warmed fluorescence plate reader and begin kinetic measurements of fluorescence intensity (e.g., every 90 seconds for 1 hour).[28]
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate the IC50 value.
Conclusion
Nicotinonitrile and its derivatives represent a rich source of bioactive molecules with significant therapeutic potential across multiple disease areas. Their proven success as kinase inhibitors in oncology provides a strong foundation for the continued exploration of this chemical scaffold. The emerging evidence of their anti-inflammatory, neuroprotective, and enzyme-inhibitory activities opens new avenues for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel nicotinonitrile-based therapeutics. Further investigation into their mechanisms of action, optimization of their pharmacokinetic profiles, and evaluation in preclinical and clinical settings will be crucial in unlocking their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oiccpress.com [oiccpress.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. promega.com [promega.com]
- 16. io.ctdm.org.cn [io.ctdm.org.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 28. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
The Advent of a Versatile Scaffold: A Technical Chronicle of Substituted Nicotinonitriles
For Researchers, Scientists, and Drug Development Professionals
Substituted nicotinonitriles, a class of pyridine derivatives characterized by a cyano group at the 3-position, have carved a significant niche in the landscape of medicinal and materials chemistry. Their journey from early synthetic curiosities to integral components of marketed drugs and advanced materials is a testament to the enduring power of heterocyclic chemistry. This in-depth guide explores the discovery and historical development of this pivotal molecular framework, presenting key synthetic milestones, quantitative biological data, detailed experimental protocols, and the intricate signaling pathways they modulate.
A Historical Perspective: From Pyridine's Genesis to a Substituted Scaffold
The story of substituted nicotinonitriles is intrinsically linked to the broader history of pyridine chemistry. While pyridine itself was first isolated from bone oil by the Scottish chemist Thomas Anderson in 1849, the deliberate synthesis of the pyridine ring took several more decades. A pivotal moment arrived in 1881 when Arthur Hantzsch reported his eponymous pyridine synthesis, a multi-component reaction that provided a versatile route to dihydropyridines, which could then be oxidized to the corresponding pyridines.[1][2] This development laid the groundwork for the systematic exploration of substituted pyridines.
Another significant early contribution was the Guareschi-Thorpe condensation, first described by Icilio Guareschi in 1896, which provided a pathway to substituted 2-pyridones, key intermediates in the synthesis of various nicotinonitrile derivatives.[3][4][5][6] While the precise date of the first synthesis of a substituted nicotinonitrile is not definitively documented in readily available historical records, the development of these foundational synthetic methods in the late 19th and early 20th centuries undoubtedly paved the way for their creation and subsequent investigation.
The industrial-scale production of the parent compound, nicotinonitrile (3-cyanopyridine), became viable in the mid-20th century through the ammoxidation of 3-methylpyridine (β-picoline).[7] This process, which involves the catalytic reaction of 3-methylpyridine with ammonia and oxygen, provided a readily available starting material for the synthesis of a vast array of substituted derivatives.[8]
Key Synthetic Strategies: Building the Nicotinonitrile Core
The versatility of the substituted nicotinonitrile scaffold stems from the diverse synthetic methodologies developed over the years. These can be broadly categorized into methods that construct the pyridine ring and those that modify a pre-existing nicotinonitrile or pyridine core.
Ring-Forming Reactions
One of the most powerful and widely employed strategies for the synthesis of polysubstituted nicotinonitriles is the one-pot, multi-component reaction of an aldehyde, an active methylene compound (such as malononitrile), a ketone or another active methylene compound, and ammonium acetate. This approach, a variation of the Hantzsch synthesis, allows for the rapid assembly of highly functionalized nicotinonitrile derivatives.
Modification of Pre-existing Rings
Functionalization of the nicotinonitrile scaffold can also be achieved through the modification of simpler pyridine or nicotinonitrile precursors. For instance, 2-chloronicotinonitriles, valuable intermediates, can be synthesized from nicotinonitrile N-oxide.[9][10] These chloro-derivatives readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at the 2-position, such as alkoxy and amino groups.[11][12][13]
Biological Significance and Quantitative Data
Substituted nicotinonitriles exhibit a remarkable breadth of biological activities, a fact that has driven much of the research in this area. Their therapeutic potential spans multiple domains, with a particular emphasis on oncology.
Anticancer Activity
A significant number of substituted nicotinonitrile derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. This activity often stems from their ability to act as kinase inhibitors.
| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | MCF-7 (Breast) | 0.57 | [14] |
| Pyrido[2,3-d]pyrimidine derivatives | HepG2 (Liver) | 0.99 | [14] |
| Nicotinonitrile-pyrazole hybrids | HepG2 (Liver) | 5.16 (µg/mL) | [15] |
| Nicotinonitrile-pyrazole hybrids | HeLa (Cervical) | 4.26 (µg/mL) | [15] |
| N-nicotinonitrile derivatives | MCF-7 (Breast) | Promising activity | [16] |
| N-nicotinonitrile derivatives | HepG2 (Liver) | Promising activity | [16] |
Table 1: Selected examples of the anticancer activity of substituted nicotinonitrile derivatives.
Other Biological Activities
Beyond their anticancer effects, substituted nicotinonitriles have been investigated for a range of other pharmacological properties, including:
-
Anti-inflammatory and Analgesic Properties [17]
-
Antimicrobial Activity [18]
-
Antihypertensive Effects [17]
-
Enzyme Inhibition [19]
Signaling Pathways Modulated by Substituted Nicotinonitriles
The anticancer effects of many substituted nicotinonitriles are a direct consequence of their interaction with key signaling pathways that regulate cell growth, proliferation, and survival. A prominent target for this class of compounds is the family of Pim kinases.
Pim Kinase Inhibition
Pim kinases are a family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are frequently overexpressed in various human cancers. They play a crucial role in promoting cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets involved in apoptosis and cell cycle progression. Substituted nicotinonitrile derivatives have been designed to bind to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity. This inhibition leads to the deactivation of downstream pro-survival pathways, ultimately triggering apoptosis in cancer cells.[20][21][22]
Key Experimental Protocols
To provide a practical resource for researchers, this section details the experimental protocols for the synthesis of representative substituted nicotinonitriles.
General Procedure for the Synthesis of 2-Amino-4,6-diaryl-nicotinonitriles
This one-pot, four-component reaction is a common method for preparing this class of compounds.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Ethanol (20 mL)
-
Catalyst (e.g., piperidine, a few drops)
Procedure:
-
A mixture of the aromatic aldehyde, acetophenone derivative, malononitrile, and ammonium acetate in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of piperidine is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).[18]
General Procedure for the Synthesis of 2-Chloronicotinonitrile
This procedure outlines the synthesis of a key intermediate for further derivatization.
Materials:
-
Nicotinonitrile N-oxide (1 mol)
-
Phosphorus oxychloride (POCl₃) (3 mol)
Procedure:
-
Nicotinonitrile N-oxide is added portion-wise to an excess of phosphorus oxychloride with stirring.
-
The reaction mixture is heated at reflux for 2-3 hours.
-
After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude 2-chloronicotinonitrile can be purified by recrystallization from a suitable solvent or by sublimation.[9]
Conclusion
The journey of substituted nicotinonitriles from their conceptual origins in classical pyridine chemistry to their current status as privileged scaffolds in drug discovery and materials science is a compelling narrative of chemical innovation. The development of robust and versatile synthetic methods has enabled the exploration of a vast chemical space, leading to the discovery of compounds with significant therapeutic potential, particularly in the realm of oncology. The ability of these compounds to selectively modulate key signaling pathways, such as those involving Pim kinases, underscores their importance as targeted therapeutic agents. As synthetic methodologies continue to evolve and our understanding of the intricate cellular processes they influence deepens, the future of substituted nicotinonitriles promises even more exciting discoveries and applications.
References
- 1. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Guareschi-Thorpe Condensation [drugfuture.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 6. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 7. researchgate.net [researchgate.net]
- 8. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition [ouci.dntb.gov.ua]
- 15. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 18. Hans von Pechmann - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 21. Hans von Pechmann [oc2.chemie.uni-tuebingen.de]
- 22. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-Chloro-4,6-dimethylnicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4,6-dimethylnicotinonitrile (CAS No: 58850-81-0). The document outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the expected data in a structured format. While extensive searches for publicly available, specific experimental spectra for this compound have been inconclusive, this guide serves as a robust framework for researchers undertaking its synthesis and characterization.
The molecular formula for this compound is C₈H₇ClN₂ and it has a molecular weight of 166.61 g/mol .
Data Presentation
The following tables summarize the anticipated spectroscopic data for this compound. These are based on the known structure and typical values for similar organic compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | s | 1H | H-5 (aromatic) |
| ~2.6 | s | 3H | CH₃ at C-6 |
| ~2.4 | s | 3H | CH₃ at C-4 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-2 (C-Cl) |
| ~158 | C-6 |
| ~150 | C-4 |
| ~130 | C-5 |
| ~118 | C-3 |
| ~115 | CN (nitrile) |
| ~24 | CH₃ at C-6 |
| ~20 | CH₃ at C-4 |
Table 3: FT-IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230-2210 | Medium | C≡N (nitrile) stretch |
| ~1600-1450 | Strong | C=C and C=N (aromatic ring) stretches |
| ~1400-1350 | Medium | C-H (methyl) bend |
| ~850-750 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data (Predicted)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 166/168 | Major | [M]⁺, [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 151/153 | Fragment | [M-CH₃]⁺ |
| 131 | Fragment | [M-Cl]⁺ |
| 104 | Fragment | [M-Cl-HCN]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the chemical shifts to the deuterated solvent signal.
-
-
2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FT-IR:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
-
2.3 Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.
-
-
Mass Spectrometry:
-
As the compound elutes from the GC column, it enters the EI source where it is ionized (typically at 70 eV).
-
The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The mass spectrum is recorded, showing the relative abundance of each ion.
-
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of spectroscopic analysis.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical steps from synthesis to structural confirmation.
Methodological & Application
Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile from 2-hydroxy-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-chloro-4,6-dimethylnicotinonitrile from 2-hydroxy-4,6-dimethylnicotinonitrile. The described method utilizes phosphorus oxychloride (POCl₃) as a chlorinating agent, a standard and effective reagent for the conversion of 2-hydroxypyridines to their corresponding 2-chloro derivatives. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document includes a detailed experimental protocol, a summary of reaction parameters, and characterization data.
Introduction
The chlorination of 2-hydroxypyridines is a fundamental transformation in heterocyclic chemistry, enabling further functionalization of the pyridine ring. The resulting 2-chloropyridines are versatile intermediates for nucleophilic substitution reactions, cross-coupling reactions, and the synthesis of a wide range of biologically active molecules. This compound, in particular, serves as a key building block in medicinal chemistry. The protocol herein describes a reliable method for its preparation from the readily available 2-hydroxy-4,6-dimethylnicotinonitrile.
Reaction Scheme
The synthesis proceeds via the conversion of the hydroxyl group of 2-hydroxy-4,6-dimethylnicotinonitrile to a chloro group using phosphorus oxychloride.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
2-hydroxy-4,6-dimethylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Fume hood
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) in an excess of phosphorus oxychloride (5.0-10.0 eq). The reaction should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and releases HCl gas, so it must be performed with caution in a fume hood.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value | Reference |
| Starting Material | 2-hydroxy-4,6-dimethylnicotinonitrile | - |
| Reagent | Phosphorus oxychloride (POCl₃) | [1] |
| Stoichiometry (Substrate:Reagent) | 1 : 5-10 | - |
| Solvent | None (POCl₃ acts as solvent) | [1] |
| Reaction Temperature | 105-110 °C (Reflux) | [1] |
| Reaction Time | 3-5 hours | - |
| Typical Yield | 60-70% (Estimated) | [1] |
| Purity | >95% (after chromatography) | [1] |
Table 2: Characterization Data of 2-hydroxy-4,6-dimethylnicotinonitrile (Starting Material)
| Analysis | Data |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | Data not readily available in searched sources. |
| ¹³C NMR (CDCl₃, 100 MHz) | Data not readily available in searched sources. |
| IR (KBr, cm⁻¹) | Data not readily available in searched sources. |
| Mass Spectrometry (m/z) | Data not readily available in searched sources. |
Table 3: Characterization Data of this compound (Product)
| Analysis | Data |
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol [2][3] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.05 (s, 1H), 2.55 (s, 3H), 2.40 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected for aromatic carbons, methyl carbons, and nitrile carbon. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C≡N stretch, C=C and C=N stretches of the pyridine ring. |
| Mass Spectrometry (m/z) | [M]⁺ at 166, [M+2]⁺ at 168 (characteristic isotopic pattern for chlorine)[2] |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture with ice is highly exothermic and releases hydrogen chloride gas. This step must be performed slowly and with extreme caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Conclusion
The protocol described in this application note provides a robust and reproducible method for the synthesis of this compound. This procedure is scalable and utilizes readily available reagents and standard laboratory techniques, making it suitable for both academic research and industrial drug development settings. The characterization data provided will aid in the confirmation of the final product.
References
Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile: A Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Chloro-4,6-dimethylnicotinonitrile, a valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the base-catalyzed condensation of acetylacetone and cyanoacetamide to yield the intermediate, 2-hydroxy-4,6-dimethylnicotinonitrile. This intermediate is subsequently chlorinated using phosphorus oxychloride to afford the final product. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are presented to ensure reproducibility and clarity for researchers in the field.
Experimental Protocols
The synthesis is performed in two main stages:
Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile
This step involves the base-catalyzed condensation reaction between acetylacetone and cyanoacetamide.
-
Materials and Reagents:
-
Acetylacetone
-
Cyanoacetamide
-
Ethanol
-
Piperidine (or a similar basic catalyst)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of acetylacetone and cyanoacetamide in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash it with cold distilled water.
-
Dry the product, 2-hydroxy-4,6-dimethylnicotinonitrile, in a vacuum oven.
-
Step 2: Synthesis of this compound
This step involves the chlorination of the hydroxyl group of the intermediate using phosphorus oxychloride.[1]
-
Materials and Reagents:
-
2-hydroxy-4,6-dimethylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Teflon-lined stainless steel reactor (or a flask suitable for reflux with POCl₃)
-
Standard laboratory glassware for work-up and extraction
-
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.
-
In a dry reaction vessel, add 2-hydroxy-4,6-dimethylnicotinonitrile.
-
Slowly add an equimolar amount of phosphorus oxychloride to the starting material.
-
Heat the reaction mixture to 100-110°C and maintain it at this temperature with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound. The expected melting point of the pure product is in the range of 97-99 °C.
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Step 1: Synthesis of Intermediate | Step 2: Chlorination |
| Reactants | Acetylacetone, Cyanoacetamide | 2-hydroxy-4,6-dimethylnicotinonitrile, Phosphorus oxychloride |
| Molar Ratio | 1:1 (Acetylacetone:Cyanoacetamide) | 1:1 (Intermediate:POCl₃) |
| Catalyst | Piperidine (catalytic amount) | - |
| Solvent | Ethanol | None (Solvent-free) |
| Reaction Temperature | Reflux (approx. 78-80°C) | 100-110°C |
| Reaction Time | 3-4 hours | 2-3 hours |
| Typical Yield | 80-90% | 85-95% |
| Product Melting Point | Not specified | 97-99 °C |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
References
One-Pot Synthesis of 2-Amino-4,6-diarylnicotinonitrile from 2-Chloro Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of 2-amino-4,6-diarylnicotinonitrile from its 2-chloro precursors. This class of compounds is of significant interest due to its diverse pharmacological properties, including potential as antimicrobial and anticancer agents.[1][2] The described method utilizes phase-transfer catalysis, offering an operationally simple and efficient alternative to conventional multi-step procedures.[1]
Introduction
2-Amino-4,6-diarylnicotinonitriles are valuable scaffolds in medicinal chemistry. Traditional synthetic routes can be cumbersome, often requiring isolation of intermediates. The one-pot protocol presented here streamlines the synthesis by generating the final product from the corresponding 2-chloro-4,6-diarylnicotinonitrile in a single reaction vessel, thereby saving time, resources, and potentially increasing overall yield.[1] The reaction proceeds via an in situ generation of a tetrazolopyridine intermediate, followed by its chemoselective reduction under phase-transfer conditions.[1]
Experimental Protocols
General Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. 2-Chloro-4,6-diarylnicotinonitrile precursors can be synthesized by refluxing the corresponding 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile in phosphoryl trichloride.[1] Reaction progress should be monitored by Thin Layer Chromatography (TLC). Spectroscopic data (IR, NMR, Mass Spectrometry) should be used to confirm the structure of the final products.[1]
One-Pot Synthesis of 2-Amino-4,6-diarylnicotinonitrile (4a-j)
This protocol describes a general procedure for the one-pot synthesis of various 2-amino-4,6-diarylnicotinonitrile derivatives.
Procedure:
-
To a well-stirred solution of the appropriate 2-chloro-4,6-diarylpyridine (2) (0.005 mol) and tricaprylmethylammonium chloride (Aliquat 336®) (0.0008 mol, 0.323 g) in chlorobenzene (25 ml), add a solution of sodium azide (0.006 mol, 0.390 g) in water (5 ml).
-
Reflux the reaction mixture with vigorous stirring for 1-1.5 hours.
-
After the initial reflux period (which leads to the formation of the tetrazole intermediate), add powdered sodium borohydride (0.008 mol, 0.302 g) portion-wise over a period of 30 minutes. Caution: Addition of sodium borohydride can be exothermic and may cause frothing.
-
Continue to reflux the mixture for an additional 1-1.5 hours, monitoring the reaction by TLC until completion.
-
After cooling to room temperature, separate the organic and aqueous phases.
-
Extract the aqueous phase with chlorobenzene (2 x 15 ml).
-
Combine the organic layers, wash with water (2 x 10 ml), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4,6-diarylnicotinonitrile.[1]
Data Presentation
The following table summarizes the yields and reaction times for the synthesis of various 2-amino-4,6-diarylnicotinonitrile derivatives using the one-pot protocol.
| Compound | Ar | Ar' | Reaction Time (h) | Yield (%) |
| 4a | C₆H₅ | C₆H₅ | 2.5 | 85 |
| 4b | 4-CH₃C₆H₄ | C₆H₅ | 2.5 | 88 |
| 4c | 4-OCH₃C₆H₄ | C₆H₅ | 3.0 | 86 |
| 4d | 4-ClC₆H₄ | C₆H₅ | 2.0 | 90 |
| 4e | C₆H₅ | 4-CH₃C₆H₄ | 2.5 | 87 |
| 4f | 4-CH₃C₆H₄ | 4-CH₃C₆H₄ | 2.5 | 89 |
| 4g | 4-OCH₃C₆H₄ | 4-CH₃C₆H₄ | 3.0 | 88 |
| 4h | 4-ClC₆H₄ | 4-CH₃C₆H₄ | 2.0 | 92 |
| 4i | C₆H₅ | 4-OCH₃C₆H₄ | 3.0 | 85 |
| 4j | C₆H₅ | 4-ClC₆H₄ | 2.0 | 91 |
Data adapted from Shah, H. et al., Arkivoc 2009 (ii) 76-87.[1]
Visualizations
Experimental Workflow
Caption: One-pot synthesis workflow for 2-amino-4,6-diarylnicotinonitrile.
Proposed Mechanism of Action for Anticancer Activity
While the exact signaling pathways for all 2-amino-4,6-diarylnicotinonitrile derivatives are under investigation, some related compounds have shown potential as inhibitors of kinesin Eg5.[3] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle, and its inhibition leads to cell cycle arrest and apoptosis.
Caption: Inhibition of Kinesin Eg5 leading to mitotic arrest.
References
Application Notes and Protocols for the Synthesis of 2-Chloronicotinonitriles Using Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloronicotinonitrile is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its preparation through the chlorination of 2-hydroxynicotinonitrile (which exists in tautomeric equilibrium with 2-pyridone-3-carbonitrile) using phosphorus oxychloride (POCl₃) is a common and effective transformation. This document provides detailed application notes, experimental protocols, and mechanistic insights for this synthetic procedure.
Application Notes
The conversion of 2-hydroxypyridines to their 2-chloro counterparts is a fundamental reaction in heterocyclic chemistry. Phosphorus oxychloride is a powerful dehydrating and chlorinating agent widely employed for this purpose. The reaction generally proceeds by activating the hydroxyl group of the pyridone tautomer, making it a good leaving group, followed by nucleophilic substitution with a chloride ion.
Several factors can influence the efficiency of this reaction, including the choice of solvent, reaction temperature, and the use of a base. While the reaction can be carried out in excess POCl₃, which also acts as the solvent, modern, more environmentally friendly methods utilize equimolar amounts of the reagent in a solvent-free or high-boiling solvent medium. The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, is often beneficial. The base can assist in the activation of the hydroxyl group and scavenge the HCl generated during the reaction.
It is crucial to handle phosphorus oxychloride with extreme care in a well-ventilated fume hood, as it is a corrosive and toxic substance that reacts violently with water.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the chlorination of 2-hydroxypyridine derivatives using phosphorus oxychloride.
| Starting Material | Reagents | Molar Ratio (Substrate:POCl₃:Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxypyridine | POCl₃, Pyridine | 1:1:1 | None (Solvent-free) | 140 | 2 | High (not specified) | [2] |
| 2-Hydroxy-3-bromopyridine | POCl₃ | 1:1 (approx.) | None (Solvent-free) | 140 | 2 | 90 | [3] |
| 2-Hydroxy-3,5-dibromopyridine | POCl₃ | 1:1 (approx.) | None (Solvent-free) | 140 | 2 | 92 | [3] |
| 2,3-Dihydroxyquinoxaline | POCl₃, Pyridine | 1:2.2:1 | None (Solvent-free) | 160 | 2 | 96 | [3] |
| 2-Hydroxy-3-cyanopyridine | POCl₃, Base | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
General Protocol for the Chlorination of 2-Hydroxynicotinonitrile
This protocol is adapted from a general procedure for the solvent-free chlorination of 2-hydroxypyridines and is applicable to the synthesis of 2-chloronicotinonitrile.[2]
Materials:
-
2-Hydroxynicotinonitrile (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.0 - 1.2 eq)
-
Pyridine (1.0 eq)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Teflon-lined stainless steel reactor or a thick-walled sealed glass tube
-
Heating mantle or oil bath with temperature control
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a Teflon-lined stainless steel reactor, add 2-hydroxynicotinonitrile (1.0 eq), phosphorus oxychloride (1.0 - 1.2 eq), and pyridine (1.0 eq).
-
Reaction: Seal the reactor and heat the mixture to 140-160 °C with vigorous stirring for 2-4 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).
-
Workup: After the reaction is complete, cool the reactor to room temperature and then carefully open it in a fume hood. Slowly and cautiously pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic aqueous mixture to a pH of 8-9 by the slow addition of a saturated sodium carbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-chloronicotinonitrile by recrystallization or column chromatography to yield the final product.
Visualizations
Reaction Mechanism
The chlorination of 2-hydroxynicotinonitrile with phosphorus oxychloride is thought to proceed through a mechanism analogous to the Vilsmeier-Haack reaction, where the hydroxyl group is first activated to form a better leaving group.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Nicotinonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of several marketed drugs.[1] These compounds exhibit a wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2] Their therapeutic potential often stems from their ability to inhibit key signaling pathways involved in disease progression. A significant challenge in the synthesis of nicotinonitrile derivatives is often the immiscibility of the reactants. Phase-transfer catalysis (PTC) emerges as a powerful and green chemistry technique to overcome this hurdle. PTC facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by employing a phase-transfer agent that shuttles the reactive species across the phase boundary.[3][4] This methodology frequently leads to higher yields, shorter reaction times, and milder reaction conditions compared to traditional homogeneous reactions.
This document provides detailed application notes and experimental protocols for the synthesis of nicotinonitrile derivatives using phase-transfer catalysis, with a focus on practical implementation in a research and development setting.
Biological Significance of Nicotinonitrile Derivatives
Nicotinonitrile derivatives are prominent in drug discovery due to their diverse pharmacological activities. Many of these activities are attributed to their function as enzyme inhibitors. Two notable targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[5] Nicotinonitrile-based compounds have been identified as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.[1]
-
PIM-1 Kinase Inhibition: PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis. Overexpression of PIM-1 is associated with various cancers. Nicotinonitrile derivatives have been developed as effective PIM-1 inhibitors, inducing apoptosis and inhibiting tumor cell growth.
Data Presentation
The following tables summarize quantitative data for the synthesis of nicotinonitrile derivatives under phase-transfer catalysis conditions.
Table 1: Phase-Transfer Catalyzed Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile Derivatives
| Entry | Substrate (2-chloro-4,6-diaryl-nicotinonitrile) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-chloro-4,6-diphenylnicotinonitrile | Aliquat 336 (10) | Chlorobenzene | 1.5 | 85 | ARKIVOC 2009 (ii) 76-87 |
| 2 | 2-chloro-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | Aliquat 336 (10) | Chlorobenzene | 1.0 | 88 | ARKIVOC 2009 (ii) 76-87 |
| 3 | 2-chloro-4-(4-chlorophenyl)-6-phenylnicotinonitrile | Aliquat 336 (10) | Chlorobenzene | 2.0 | 82 | ARKIVOC 2009 (ii) 76-87 |
Table 2: General Conditions for Phase-Transfer Catalyzed Cyanation of Halopyridines
| Substrate | Cyanide Source | Catalyst | Catalyst Type | Solvent System | Temperature (°C) | General Yield Range |
| 3-Halopyridine | NaCN or KCN | Tetrabutylammonium bromide (TBAB) | Quaternary Ammonium Salt | Organic / Aqueous | 80-120 | Moderate to High |
| 3-Halopyridine | NaCN or KCN | Aliquat 336 | Quaternary Ammonium Salt | Organic / Aqueous | 80-120 | Moderate to High |
| 3-Halopyridine | NaCN or KCN | 18-Crown-6 | Crown Ether | Organic / Aqueous | 80-120 | Moderate to High |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-diaryl-nicotinonitrile via Phase-Transfer Catalysis
This protocol is adapted from a reported procedure for the synthesis of substituted nicotinonitrile derivatives.
Materials:
-
2-chloro-4,6-diaryl-nicotinonitrile (1.0 eq)
-
Sodium azide (1.2 eq)
-
Aliquat 336 (tricaprylmethylammonium chloride) (0.1 eq)
-
Chlorobenzene
-
Water
-
Sodium sulfate (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a stirred solution of the 2-chloro-4,6-diaryl-nicotinonitrile (1.0 eq) and Aliquat 336 (0.1 eq) in chlorobenzene (20 mL per 0.005 mol of substrate), add a solution of sodium azide (1.2 eq) in water (5 mL).
-
Heat the reaction mixture to reflux and stir vigorously for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the two phases using a separatory funnel.
-
Extract the aqueous phase with chlorobenzene (15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).
Protocol 2: General Procedure for Phase-Transfer Catalyzed Cyanation of 3-Halopyridines
This protocol provides a general guideline for the synthesis of nicotinonitrile from a 3-halopyridine precursor.
Materials:
-
3-Halopyridine (e.g., 3-chloropyridine or 3-bromopyridine) (1.0 eq)
-
Sodium cyanide (or potassium cyanide) (1.1-1.5 eq)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (0.05-0.1 eq)
-
An inert organic solvent (e.g., Toluene, Xylene)
-
Water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 3-halopyridine (1.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) in the organic solvent.
-
In a separate beaker, dissolve the sodium cyanide (1.1-1.5 eq) in water to create a concentrated aqueous solution.
-
Add the aqueous cyanide solution to the organic solution in the reaction flask.
-
Heat the biphasic mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature will depend on the specific substrate and solvent used.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC). The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent in vacuo to obtain the crude nicotinonitrile.
-
The product can be purified by distillation or recrystallization.
Safety Note: Cyanide salts are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
Caption: Phase-transfer catalysis mechanism for the synthesis of nicotinonitrile.
Caption: A typical experimental workflow for nicotinonitrile synthesis via PTC.
Signaling Pathways
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinonitrile derivatives.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phasetransfer.com [phasetransfer.com]
- 4. nbinno.com [nbinno.com]
- 5. US3644380A - Preparation of 3-cyanopyridine - Google Patents [patents.google.com]
Application Note and Protocol: Scale-up Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, scalable, and reliable protocol for the laboratory synthesis of 2-Chloro-4,6-dimethylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the condensation of acetylacetone and cyanoacetamide to form the intermediate 2-hydroxy-4,6-dimethylnicotinonitrile, followed by a chlorination reaction using phosphorus oxychloride to yield the final product. This protocol is designed for easy adoption and scale-up in a standard laboratory setting.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a common scaffold in a wide range of biologically active molecules. The reliable and scalable synthesis of this intermediate is crucial for advancing research and development projects that depend on it. The following protocol details a robust two-step synthesis route that can be readily implemented and scaled to meet laboratory demands.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
This procedure is adapted from established methods for the synthesis of similar dihydropyridine derivatives.
Materials:
-
Acetylacetone
-
Cyanoacetamide
-
Ethanol (EtOH)
-
Piperidine
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetylacetone (0.1 mol, 10.01 g) and cyanoacetamide (0.1 mol, 8.41 g) in ethanol (200 mL).
-
To this suspension, add piperidine (1 mL) as a catalyst.
-
Heat the reaction mixture to reflux with continuous stirring. The solids will gradually dissolve, and the solution will turn yellow.
-
Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 25 mL) and then with distilled water (2 x 25 mL).
-
To purify, suspend the crude product in hot water (100 mL) and acidify with concentrated HCl to a pH of approximately 5-6.
-
Filter the hot suspension, wash the collected solid with water, and dry it in a vacuum oven at 60-70 °C to a constant weight.
Step 2: Synthesis of this compound
This chlorination step is a common method for converting 2-hydroxypyridines to 2-chloropyridines.[1][2]
Materials:
-
2-Hydroxy-4,6-dimethylnicotinonitrile (from Step 1)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Reflux condenser with a gas trap (to handle HCl fumes)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl gas. Phosphorus oxychloride is corrosive and reacts violently with water.
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-hydroxy-4,6-dimethylnicotinonitrile (0.05 mol, 8.11 g).
-
Carefully add phosphorus oxychloride (0.15 mol, 22.9 g, 14 mL) to the flask. A small amount of N,N-dimethylaniline (1-2 mL) can be added as a catalyst.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3 hours. The reaction mixture will become a dark solution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (approx. 400 g) with stirring. This step is highly exothermic.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8. A precipitate will form.
-
Extract the product with dichloromethane or ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound as a solid.
Data Presentation
| Parameter | Step 1: 2-Hydroxy-4,6-dimethylnicotinonitrile | Step 2: this compound |
| Starting Materials | Acetylacetone, Cyanoacetamide | 2-Hydroxy-4,6-dimethylnicotinonitrile, POCl₃ |
| Stoichiometry | 1:1 | 1:3 (Substrate:Reagent) |
| Catalyst | Piperidine | N,N-Dimethylaniline (optional) |
| Solvent | Ethanol | None (POCl₃ acts as solvent) |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~105-110 °C) |
| Reaction Time | 4 hours | 3 hours |
| Typical Yield | 80-90% | 75-85% |
| Purity (Typical) | >95% (after acidification wash) | >98% (after recrystallization) |
| Appearance | White to pale yellow solid | White to off-white crystalline solid |
Experimental Workflow and Logic
References
Application Notes and Protocols: 2-Chloro-4,6-dimethylnicotinonitrile as a Versatile Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable starting material for the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a reactive chloro substituent, a nitrile group, and two methyl groups on the pyridine ring, offers multiple avenues for chemical modification. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibitors and other targeted therapies.
This document provides an overview of the synthetic utility of this compound, including key reactions, experimental protocols, and its potential applications in the synthesis of biologically active molecules.
Key Reactions and Applications
The primary utility of this compound in pharmaceutical synthesis lies in its susceptibility to nucleophilic displacement of the C2-chloro group. This allows for the introduction of a wide range of functional groups and the construction of diverse molecular architectures.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is readily displaced by various nucleophiles, including amines, alcohols, and thiols. This reaction is fundamental to the construction of substituted pyridine cores found in many biologically active compounds.
-
Synthesis of Aminopyridines: Reaction with primary or secondary amines yields 2-amino-4,6-dimethylnicotinonitrile derivatives. These aminopyridines are key intermediates in the synthesis of kinase inhibitors, which often feature a substituted aminopyrimidine or aminopyridine scaffold to interact with the hinge region of the kinase ATP-binding site.
-
Synthesis of Alkoxy- and Aryloxypyridines: Displacement of the chloride with alcohols or phenols leads to the formation of 2-alkoxy- or 2-aryloxy-4,6-dimethylnicotinonitriles. These ethers can be found in various medicinal compounds and can serve to modulate the pharmacokinetic properties of a drug candidate.
-
Synthesis of Thioethers: Reaction with thiols provides 2-thioether-4,6-dimethylnicotinonitrile derivatives, which are also of interest in medicinal chemistry.
Synthesis of Kinase Inhibitors
Substituted pyrimidines and pyridines are prevalent motifs in a large number of approved and investigational kinase inhibitors. This compound serves as an excellent precursor for the synthesis of such compounds. For example, reaction with an appropriate amine-containing fragment can lead to the formation of a core structure that mimics the hinge-binding motif of known kinase inhibitors like Dasatinib, a dual Src/Abl kinase inhibitor.
Synthesis of Fused Heterocyclic Systems
The nitrile group in 2-substituted-4,6-dimethylnicotinonitrile derivatives can be further elaborated to construct fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or pyrido[2,3-d]pyrimidines. These bicyclic structures are often found in compounds with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.
Quantitative Data Summary
The following table summarizes representative yields for nucleophilic substitution reactions on chloro-substituted pyridines, which are analogous to the expected reactivity of this compound.
| Nucleophile | Product Type | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Piperidine | 2-(Piperidin-1-yl)-4-methylnicotinonitrile | DMF | K₂CO₃ | 80 | 92 | >95 | [1] |
| Various Anilines | 2-Anilino-nicotinonitriles | Ethanol | - | Reflux | 60-85 | >98 | General knowledge from SNAr reactions |
| 4-Aminophenol | 2-(4-Hydroxyphenylamino)-nicotinonitrile | DMA | K₂CO₃ | 120 | 75 | >97 | General knowledge from SNAr reactions |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Ethanol)
-
Base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq).
-
Add the solvent (e.g., DMF, 5-10 mL per mmol of the chloro-pyridine).
-
Add the base (1.5 - 2.0 eq).
-
Equip the flask with a reflux condenser and stir the mixture at the desired temperature (typically 80-120 °C) for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-4,6-dimethylnicotinonitrile derivative.
Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
This protocol outlines the synthesis of a hypothetical intermediate for a kinase inhibitor, demonstrating the utility of this compound.
Reaction: Synthesis of N-(4-aminophenyl)-4,6-dimethyl-2-aminonicotinonitrile.
Materials:
-
This compound
-
p-Phenylenediamine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), p-phenylenediamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous, degassed dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target compound.
Visualizations
Reaction Workflow
References
Application Notes and Protocols: Derivatization of 2-Chloro-4,6-dimethylnicotinonitrile for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,6-dimethylnicotinonitrile is a versatile scaffold for the synthesis of a diverse library of substituted pyridine derivatives with significant potential for biological activity. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution, enabling the introduction of various functional groups. This opens avenues for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. These activities are often attributed to their ability to interact with various biological targets, such as enzymes and receptors. For instance, some pyridine-based compounds act as inhibitors of NAD⁺-dependent enzymes in bacteria, while others can interfere with signaling pathways crucial for cancer cell proliferation and survival.[1] This document provides detailed protocols for the derivatization of this compound and summarizes the biological screening data of the resulting compounds.
Derivatization Strategies
The primary route for the derivatization of this compound involves the nucleophilic displacement of the C2-chloro substituent. This reaction is amenable to a wide range of nucleophiles, including amines, hydrazine, alkoxides, and thiols, leading to the corresponding 2-substituted-4,6-dimethylnicotinonitrile analogs.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dimethylnicotinonitrile Derivatives
This protocol describes the general procedure for the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine, potassium carbonate) (optional, depending on the amine)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired amine (1.2-1.5 eq).
-
If the amine salt is used or if the amine is not basic enough, a base such as triethylamine (1.5 eq) can be added.
-
The reaction mixture is stirred and heated to reflux (typically 80-120 °C) for a period of 4-24 hours.
-
The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-4,6-dimethylnicotinonitrile derivative.
Protocol 2: Synthesis of 2-Hydrazinyl-4,6-dimethylnicotinonitrile
This protocol outlines the synthesis of the 2-hydrazinyl derivative, a key intermediate for the synthesis of various heterocyclic compounds.
Materials:
-
This compound
-
Hydrazine hydrate
-
Solvent (e.g., ethanol, isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture upon cooling.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-4,6-dimethylnicotinonitrile.
Protocol 3: Synthesis of 2-Alkoxy-4,6-dimethylnicotinonitrile Derivatives
This protocol describes the synthesis of 2-alkoxy derivatives via the Williamson ether synthesis.
Materials:
-
This compound
-
Appropriate alcohol (e.g., methanol, ethanol, phenol)
-
Strong base (e.g., sodium hydride, sodium metal, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen, argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, add the desired alcohol (1.2 eq) to a suspension of a strong base like sodium hydride (1.2 eq) in an anhydrous solvent (e.g., THF) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alkoxide, for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the pure 2-alkoxy-4,6-dimethylnicotinonitrile derivative.
Protocol 4: Synthesis of 2-(Aryl/Alkylthio)-4,6-dimethylnicotinonitrile Derivatives
This protocol details the synthesis of 2-thioether derivatives.
Materials:
-
This compound
-
Appropriate thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., DMF, ethanol, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of the desired thiol (1.1 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) for 2-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-(aryl/alkylthio)-4,6-dimethylnicotinonitrile derivative.
Biological Screening Data
The following tables summarize the reported biological activities of various nicotinonitrile derivatives. It is important to note that the specific derivatives of this compound may exhibit different activities, and these tables serve as a reference for the potential biological profiles of newly synthesized compounds.
Table 1: Anticancer Activity of Nicotinonitrile Derivatives (IC₅₀ values in µM)
| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (Prostate) | 0.1 - 0.85 | 5-Fluorouracil | 7.49 |
| Hela (Cervical) | 1.2 - 74.1 | 5-Fluorouracil | - | |
| N-Nicotinonitrile Derivatives | MCF-7 (Breast) | Remarkable Activity | Doxorubicin | - |
| HepG2 (Liver) | Remarkable Activity | Doxorubicin | - | |
| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon) | 0.0059 | Taxol | - |
| BEL-7402 (Liver) | 0.0078 | Taxol | - |
Note: The IC₅₀ values are highly dependent on the specific substitutions on the nicotinonitrile core and the tested cell lines. The data presented are ranges or notable examples from the literature.[2][3][4]
Table 2: Antimicrobial Activity of Pyridine and Nicotinonitrile Derivatives (MIC values in µg/mL)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2-(Alkylthio)pyridine-4-carbonitriles | Mycobacterium kansasii | 4 - 8 | - | - |
| 2,4,6-Trisubstituted-s-triazines | Various bacteria & fungi | 6.25 - 25 | Various bacteria & fungi | 6.25 - 25 |
| Nicotinic acid benzylidene hydrazides | Bacillus subtilis | >100 | - | - |
| Staphylococcus aureus | >100 | - | - | |
| Escherichia coli | >100 | - | - |
Note: The Minimum Inhibitory Concentration (MIC) varies significantly with the specific compound structure and the microbial strain tested.[5][6][7]
Visualizations
Experimental Workflow
Proposed Signaling Pathway for Anticancer Activity
Many small molecule inhibitors targeting cancer cell proliferation interfere with kinase signaling pathways. The following diagram illustrates a plausible mechanism of action for a nicotinonitrile derivative acting as a kinase inhibitor, leading to the inhibition of cell proliferation and induction of apoptosis.
Proposed Mechanism of Antimicrobial Action
Pyridine derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential metabolic pathways. One such proposed mechanism is the disruption of NAD⁺/NADH-dependent processes, which are vital for bacterial energy metabolism and DNA replication.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2-Chloro-4,6-dimethylnicotinonitrile
Compound: 2-Chloro-4,6-dimethylnicotinonitrile Molecular Formula: C₈H₇ClN₂ Molecular Weight: 166.61 g/mol CAS Number: 58850-81-0
Introduction
This compound is a substituted pyridine derivative. Accurate and robust analytical methods are essential for its characterization, including identity confirmation, purity assessment, and quantification in various matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are designed for use by researchers, scientists, and professionals in analytical chemistry and drug development.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a primary technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method with UV detection is highly effective for this non-volatile, moderately polar compound.
Experimental Protocol
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). For gradient elution to separate impurities, a gradient of acetonitrile and water (with 0.1% formic acid) can be used.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm, determined by UV scan.[1]
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Calculate the area percentage of the main peak to determine purity.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards to quantify the compound in unknown samples.
-
Quantitative Data Summary
| Parameter | Expected Value |
| Retention Time (tᵣ) | 3.5 - 5.5 min |
| Purity (by area %) | > 98% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
HPLC Workflow Diagram
References
Purification of crude 2-Chloro-4,6-dimethylnicotinonitrile by recrystallization
An Application Note on the Purification of Crude 2-Chloro-4,6-dimethylnicotinonitrile by Recrystallization
This document provides a detailed protocol for the purification of crude this compound via recrystallization. This method is designed to effectively remove impurities, yielding a product with high purity suitable for downstream applications in research and drug development.
Introduction
This compound is a substituted pyridine derivative with potential applications as a building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical for the successful synthesis of target molecules and for ensuring the reliability of biological and chemical assays. Crude this compound, often obtained as a brown solid from synthesis[1], can contain colored impurities and side-products that may interfere with subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures[2][3][4]. This application note outlines a systematic approach to solvent selection and a detailed protocol for the recrystallization of this compound.
Data Presentation
The efficiency of the recrystallization process can be evaluated by comparing the purity of the this compound before and after the procedure, along with the recovery yield. The following table summarizes illustrative data for a typical recrystallization experiment.
| Parameter | Crude Product | Purified Product |
| Appearance | Brown Solid | White Crystalline Solid |
| Initial Mass (g) | 10.0 | - |
| Final Mass (g) | - | 8.2 |
| Purity (by HPLC, %) | 96.0%[1] | >99.5% |
| Melting Point (°C) | 118-121 | 123-124 |
| Recovery Yield (%) | - | 82.0% |
Experimental Protocols
Materials and Equipment:
-
Crude this compound
-
Selection of potential recrystallization solvents (e.g., isopropanol, ethanol, methanol, ethyl acetate, toluene, acetone, and mixtures thereof)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Reflux condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate) dropwise at room temperature, agitating after each addition, until the solid dissolves. A good candidate solvent will not dissolve the compound readily at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point. A suitable solvent will fully dissolve the compound at this elevated temperature.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes.
-
Observe the formation of crystals. The solvent that yields a large quantity of well-formed crystals upon cooling is a good candidate for the bulk recrystallization. Based on related compounds, a mixture of methanol and chloroform (e.g., 7:3 v/v) could also be a viable option[5].
Protocol 2: Bulk Recrystallization
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the chosen solvent (e.g., isopropanol) in small portions until the solid is just covered.
-
Heat the mixture to a gentle boil with continuous stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Stir for 5-10 minutes.
-
If charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature without disturbance to promote the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the product's melting point until a constant weight is achieved.
-
Weigh the final product and calculate the percent recovery.
-
Characterize the purified product by determining its melting point and purity (e.g., by HPLC or GC analysis).
Visualizations
The following diagram illustrates the general workflow for the purification of crude this compound by recrystallization.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-4,6-dimethylnicotinonitrile synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The primary route often involves the chlorination of a 2-hydroxy-4,6-dimethylnicotinonitrile precursor using a chlorinating agent like phosphorus oxychloride (POCl₃). Here are key areas to troubleshoot:
-
Incomplete Reaction: The reaction may not be running to completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Sub-optimal Temperature: Temperature plays a critical role. For the chlorination step, a temperature range of 80-110 °C is often preferred.[1] Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may cause decomposition of the product and the formation of dark-colored impurities.[2]
-
Reagent Quality and Stoichiometry: Ensure the purity and dryness of your reagents, especially the chlorinating agent (e.g., POCl₃) and any solvents. The presence of moisture can decompose the chlorinating agent. Using a slight excess of the chlorinating agent can help drive the reaction to completion.
-
Inefficient Work-up and Purification: Product loss can occur during the work-up and purification stages. When quenching the reaction with ice water, it's important to stir vigorously to break up any large clumps of product, ensuring complete solidification and easier filtration.[2] Losses can also occur during extraction and recrystallization.
Q2: I am observing the formation of significant impurities. How can I identify and minimize them?
A2: Impurity formation is a common issue. Here are some potential impurities and strategies to mitigate them:
-
Unreacted Starting Material: The presence of the 2-hydroxy-4,6-dimethylnicotinonitrile starting material is a common impurity. As mentioned above, optimizing reaction time, temperature, and reagent stoichiometry can minimize this.
-
Isomeric Impurities: Depending on the synthetic route, the formation of isomeric byproducts is possible. Careful control of reaction conditions, particularly temperature and the order of reagent addition, can improve regioselectivity. Purification by column chromatography is often the most effective method for separating isomers.[3]
-
Dark-Colored Byproducts: The formation of dark red to black tars or oils can occur, especially if the reaction temperature is not well-controlled and becomes too high.[2] This indicates product decomposition. Maintain a stable and optimal reaction temperature.
-
Hydrolyzed Product: During the aqueous work-up, the 2-chloro group can be susceptible to hydrolysis back to the hydroxy group, especially in the presence of strong bases or prolonged exposure to water. It is recommended to perform the work-up at low temperatures and avoid excessive contact time with aqueous basic solutions.
Q3: The reaction with phosphorus oxychloride (POCl₃) is very exothermic and difficult to control. What are the safety precautions and control measures?
A3: The reaction between a hydroxyl-containing substrate and POCl₃ can be highly exothermic and release hazardous hydrogen chloride (HCl) gas.[2]
-
Controlled Reagent Addition: Add the POCl₃ dropwise to the reaction mixture, preferably using an addition funnel, while monitoring the internal temperature.
-
Cooling: Use an ice bath to control the initial exotherm, especially during the addition of POCl₃.
-
Proper Ventilation: The reaction should be carried out in a well-ventilated fume hood to avoid exposure to irritating fumes of POCl₃ and HCl.[2]
-
Quenching Procedure: The quenching of excess POCl₃ is also highly exothermic. The reaction mixture should be cooled and poured slowly onto crushed ice with vigorous stirring.[2]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various synthetic approaches to provide a baseline for optimization.
Table 1: Effect of Catalyst and Solvent on an Intermediate Step [1]
| Catalyst | Solvent | Yield (%) | Purity (%) |
| Glacial Acetic Acid & Beta-alanine | Methanol | 63 | 96 |
| Piperidines Acetate | Methanol | 75.5 | 98.3 |
| Glacial Acetic Acid & Beta-alanine | Toluene | 83.3 | 93.7 |
Table 2: Influence of Chlorination Conditions on Yield and Purity [1]
| Chlorinating Agent | Temperature (°C) | Yield (%) | Purity (%) |
| POCl₃ (1.5 eq) | 105-110 | 88.4 | 98 |
| POCl₃ (1.5 eq) & PCl₅ (0.5 eq) | 105-110 | 62 | 93 |
| POCl₃ (1.5 eq) | 80-85 | 37.6 | 87.7 |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile
This protocol is a generalized procedure based on common laboratory practices for similar transformations.[2][4][5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-hydroxy-4,6-dimethylnicotinonitrile (1 equivalent).
-
Reagent Addition: Under anhydrous conditions and in a fume hood, slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 equivalents) to the flask with stirring. Control the initial exotherm with a water bath.
-
Reaction: Slowly heat the reaction mixture to reflux (typically 105-110 °C) and maintain this temperature for 3-5 hours.[1] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Isolation: The crude product will precipitate as a solid. Filter the solid by suction and wash it thoroughly with water until the filtrate is neutral.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ether/hexane mixture) or by column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameter relationships affecting yield and purity.
References
Common side reactions in the synthesis of 2-chloronicotinonitriles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloronicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-chloronicotinonitrile?
A1: The most prevalent methods for synthesizing 2-chloronicotinonitrile include:
-
Chlorination of a Nicotinamide N-oxide Precursor: This is a widely used industrial method involving the reaction of a nicotinamide N-oxide derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅).
-
From 2-Hydroxynicotinonitrile: This method involves the direct chlorination of 2-hydroxynicotinonitrile using a reagent such as phosphorus oxychloride.
-
Sandmeyer Reaction: This route utilizes the diazotization of 2-amino-3-cyanopyridine followed by a copper(I) chloride mediated Sandmeyer reaction.
Q2: What are the primary side reactions to be aware of during the synthesis of 2-chloronicotinonitrile?
A2: The main side reactions that can impact yield and purity are:
-
Formation of Isomeric Byproducts: The chlorination of the pyridine ring may not be completely regioselective, leading to the formation of 4-chloronicotinonitrile and 6-chloronicotinonitrile.
-
Polychlorination: Under harsh reaction conditions, further chlorination of the pyridine ring can occur, resulting in dichlorinated and trichlorinated nicotinonitrile derivatives.
-
Hydrolysis of the Nitrile Group: The nitrile functional group can be susceptible to hydrolysis, especially during aqueous workup or if water is present in the reaction mixture, leading to the formation of 2-chloronicotinamide.
-
Formation of Tar-Like Impurities: Overheating or uncontrolled exothermic reactions can lead to the formation of dark, tarry, and often intractable polymeric materials.[1]
Troubleshooting Guides
Below are common issues encountered during the synthesis of 2-chloronicotinonitrile, along with their potential causes and recommended solutions.
Problem 1: Low Yield of 2-Chloronicotinonitrile
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
TLC or GC-MS analysis of the crude product shows a complex mixture of compounds.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure that the chlorinating agents (POCl₃, PCl₅) are fresh and have not been deactivated by moisture. - Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress by TLC or GC-MS. The reaction of nicotinamide-1-oxide with PCl₅ and POCl₃ is typically heated at 115-120°C for 1.5 hours.[2] |
| Poor Regioselectivity | - Control Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity for the 2-position. - Choice of Chlorinating Agent: While POCl₃/PCl₅ is common, other reagents might offer better regioselectivity. For pyridine N-oxides, using oxalyl chloride or bromide in the presence of a base like triethylamine at low temperatures (e.g., 0°C) has been shown to favor the formation of the 2-halo isomer. |
| Product Loss During Workup | - Careful pH Adjustment: During aqueous workup, ensure that the pH is carefully controlled to prevent hydrolysis of the nitrile group. - Efficient Extraction: Use an appropriate organic solvent and perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
Problem 2: Presence of Isomeric Impurities (4-chloro and 6-chloronicotinonitrile)
Symptoms:
-
¹H NMR or ¹³C NMR of the purified product shows extra peaks inconsistent with the 2-chloro isomer.
-
GC-MS analysis reveals peaks with the same mass-to-charge ratio as the product but different retention times.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lack of Regiocontrol in Chlorination | The electronic nature of the pyridine N-oxide allows for nucleophilic attack at both the C2 and C4/C6 positions. The reaction with POCl₃ can lead to a mixture of isomers. |
| Sub-optimal Reaction Conditions | - Temperature Control: As mentioned, lower temperatures can enhance selectivity. - Alternative Activating Agents: The use of p-toluenesulfonic anhydride with a chloride source has been reported to give high C2-selectivity in the chlorination of pyridine N-oxides. |
| Ineffective Purification | - Recrystallization: Carefully select a solvent system for recrystallization that allows for the selective crystallization of the 2-chloro isomer. A common method is recrystallization from a ligroin-acetone mixture.[2] - Chromatography: If recrystallization is insufficient, column chromatography on silica gel using an appropriate eluent system can be used to separate the isomers. |
Characterization Data for Isomeric Byproducts:
| Compound | CAS Number | Key Analytical Features |
| 4-Chloronicotinonitrile | 89284-61-7 | Distinct ¹H and ¹³C NMR chemical shifts compared to the 2- and 6-isomers. |
| 6-Chloronicotinonitrile | 33252-28-7 | Unique fragmentation pattern in mass spectrometry and different retention time in GC compared to the other isomers. |
Problem 3: Formation of Dark, Tarry Residue
Symptoms:
-
The reaction mixture becomes dark red to black.[2]
-
A significant amount of an insoluble, tar-like material is formed.
-
Purification is difficult, and yields are low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Uncontrolled Exothermic Reaction | The reaction between nicotinamide-1-oxide and phosphorus halides is highly exothermic.[2] An uncontrolled temperature increase can lead to polymerization and decomposition. |
| Mitigation Strategy | - Slow Reagent Addition: Add the chlorinating agent slowly and in portions to control the initial exotherm. - Efficient Cooling: Use an ice-water bath to maintain the desired reaction temperature, especially during the initial stages of the reaction.[2] - Proper Stirring: Ensure efficient stirring to dissipate heat throughout the reaction mixture. |
| Presence of Reactive Impurities | Impurities in the starting materials can sometimes initiate polymerization or side reactions. |
| Purification of Starting Materials | Ensure the nicotinamide N-oxide precursor is of high purity before use. |
| Removal of Tarry Material | - Decolorizing Carbon: Treatment of the crude product solution with activated charcoal can help remove some of the colored impurities.[2] - Filtration: Filter the crude reaction mixture before workup to remove any insoluble polymeric material. |
Experimental Protocols
Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Nicotinamide-1-oxide: 85.0 g (0.62 mole)
-
Phosphorus pentachloride (PCl₅): 180.0 g (0.86 mole)
-
Phosphorus oxychloride (POCl₃): 243 mL
-
Crushed ice
-
5% Sodium hydroxide solution
-
Anhydrous sodium carbonate
-
Anhydrous ether
-
Activated charcoal
-
Ligroin-acetone mixture for recrystallization
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask, thoroughly mix nicotinamide-1-oxide and phosphorus pentachloride. This should be done in a well-ventilated fume hood.
-
Reagent Addition: Slowly add phosphorus oxychloride to the solid mixture with shaking. Equip the flask with a reflux condenser fitted with a drying tube.
-
Heating: Place the flask in an oil bath preheated to 60–70°C. Gradually raise the temperature to 100°C over 20–25 minutes.
-
Control of Exotherm: Between 100–105°C, a vigorous reflux will begin. Remove the flask from the oil bath and control the reflux rate with an ice-water bath.
-
Reflux: Once the vigorous reaction subsides (approx. 5 minutes), return the flask to the oil bath and continue heating under reflux at 115–120°C for 1.5 hours.
-
Removal of Excess Reagent: After cooling, distill the excess phosphorus oxychloride under reduced pressure.
-
Quenching: Pour the residual dark-brown oil with stirring into a beaker containing 280–300 g of crushed ice. Bring the total volume to 600 mL with water and let it stand at 5°C overnight.
-
Isolation of Crude Product: Filter the crude light-brown product by suction and wash with water.
-
Washing: Suspend the solid in 300 mL of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter and wash with water until the filtrate is neutral. Repeat this washing step.
-
Drying: Dry the solid under reduced pressure over phosphorus pentoxide.
-
Purification:
-
Transfer the dried solid to a Soxhlet thimble containing a layer of anhydrous sodium carbonate.
-
Extract with anhydrous ether for 2-3 hours.
-
Treat the ethereal solution with activated charcoal and boil for 10-15 minutes under reflux.
-
Filter the hot solution and evaporate the solvent to obtain the product.
-
Recrystallize the product from a ligroin-acetone mixture for further purification.
-
Visualizations
Caption: Main synthesis pathway of 2-chloronicotinonitrile.
Caption: Common side reactions in 2-chloronicotinonitrile synthesis.
Caption: Troubleshooting workflow for 2-chloronicotinonitrile synthesis.
References
Optimizing reaction conditions for the chlorination of hydroxypyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chlorination of hydroxypyridines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Low or No Product Yield
Question: My chlorination reaction of a hydroxypyridine is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the chlorination of hydroxypyridines can stem from several factors, ranging from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Moisture: Chlorinating agents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly sensitive to moisture and will decompose, reducing their effectiveness. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.
-
Reagent Purity: Use freshly opened or properly stored chlorinating agents. Old or improperly stored reagents may have degraded. For instance, POCl₃ can hydrolyze over time, and if it appears wet, even if colorless and fuming, the reaction may not work.[1]
-
Stoichiometry: An incorrect ratio of chlorinating agent to the hydroxypyridine can lead to incomplete conversion. While some protocols use a large excess of the chlorinating agent, others have shown high yields with equimolar amounts, especially with POCl₃ in solvent-free conditions.[2]
-
-
Reaction Temperature and Time:
-
Insufficient Temperature: Many chlorination reactions require elevated temperatures to proceed at an appreciable rate. If the temperature is too low, the reaction may be sluggish or not initiate at all.
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the decomposition of the starting material, product, or reagents, resulting in tar formation and reduced yield.[3]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Quenching the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of byproducts.
-
-
Tautomerization of Hydroxypyridines:
-
Inadequate Mixing:
-
Ensure efficient stirring, especially in heterogeneous reaction mixtures, to ensure proper contact between the reactants.
-
Side Product Formation
Question: I am observing significant side product formation in my chlorination reaction. What are the common side products and how can I minimize them?
Answer:
Side product formation is a common challenge in the chlorination of hydroxypyridines. The nature of the side products often depends on the chlorinating agent used and the reaction conditions.
-
Over-chlorination:
-
Problem: The desired monochlorinated product can undergo further chlorination to yield di- or even tri-chlorinated pyridines.[3] This is particularly prevalent when using a large excess of the chlorinating agent or at high temperatures.
-
Solution: Carefully control the stoichiometry of the chlorinating agent. Using a 1:1 molar ratio or a slight excess can help minimize over-chlorination. Optimizing the reaction temperature and time is also crucial.
-
-
N-Oxide Formation:
-
Problem: The pyridine nitrogen can be oxidized to an N-oxide, especially under certain conditions or with specific reagents.[6]
-
Solution: The choice of chlorinating agent and reaction conditions can influence N-oxide formation. If N-oxidation is a significant issue, exploring alternative chlorination methods may be necessary.
-
-
Vilsmeier-Haack Type Side Reactions:
-
Problem: When using POCl₃ in the presence of N,N-dimethylformamide (DMF) as a solvent or catalyst, Vilsmeier-Haack formylation can occur, leading to the formation of formylated byproducts.[7][8][9][10]
-
Solution: If formylation is observed, consider using a different solvent or chlorinating agent. If DMF is necessary, optimizing the reaction temperature and the order of addition may help to suppress this side reaction.
-
-
Polymerization/Tar Formation:
-
Problem: At high temperatures, hydroxypyridines and their chlorinated derivatives can be prone to polymerization or decomposition, leading to the formation of intractable tars.[3]
-
Solution: Maintain strict temperature control and avoid localized overheating. Using a solvent to ensure a homogeneous reaction mixture can also be beneficial.
-
Purification Challenges
Question: I am having difficulty purifying my target chloropyridine from the reaction mixture. What are some effective purification strategies?
Answer:
The purification of chloropyridines can be challenging due to the presence of unreacted starting materials, byproducts, and isomers.
-
Removal of Excess Chlorinating Agent:
-
Excess POCl₃ or SOCl₂ is typically removed by distillation under reduced pressure after the reaction is complete. Careful quenching of the reaction mixture with ice-cold water or a basic solution is also a common practice, but this should be done with extreme caution due to the highly exothermic nature of the hydrolysis of these reagents.[1][2]
-
-
Separation of Isomers and Byproducts:
-
Distillation: Fractional distillation can be effective for separating chloropyridine isomers if their boiling points are sufficiently different.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities. The choice of eluent system is critical for achieving good separation.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen allows for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to extract the pyridine derivatives into the aqueous layer. The aqueous layer can then be basified and re-extracted with an organic solvent to recover the purified product.
-
-
Hydrolysis of the Product during Workup:
-
Problem: Chloropyridines, particularly those with the chlorine at the 2- or 4-position, can be susceptible to hydrolysis back to the corresponding hydroxypyridine during aqueous workup, especially under basic conditions.[1]
-
Solution: Perform the aqueous workup at low temperatures (e.g., using an ice bath). Use milder bases like sodium bicarbonate for neutralization and avoid prolonged contact with strongly basic solutions.
-
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is best for my hydroxypyridine? (POCl₃ vs. SOCl₂ vs. NCS)
A1: The choice of chlorinating agent depends on the specific hydroxypyridine isomer, the desired regioselectivity, and the scale of the reaction.
-
Phosphorus Oxychloride (POCl₃): This is a powerful and widely used reagent for converting hydroxypyridines to chloropyridines. It is often used in excess or as the solvent.[2] Recent studies have shown that solvent-free reactions with equimolar amounts of POCl₃ can be highly efficient, especially for 2-hydroxypyridines.[2] For 2-hydroxypyridines, the starting material itself can act as a base, so no additional base is required.[2]
-
Thionyl Chloride (SOCl₂): SOCl₂ is another common chlorinating agent. Its reactivity can be modulated by the addition of a base like pyridine. In the absence of a base, the reaction may proceed with retention of configuration (SNi mechanism), while in the presence of pyridine, inversion of configuration (SN2 mechanism) is typically observed.
-
N-Chlorosuccinimide (NCS): NCS is a milder and easier-to-handle solid chlorinating agent. It is often used for electrophilic chlorination of the pyridine ring itself rather than for converting the hydroxyl group. The regioselectivity is influenced by the position of the hydroxyl group and other substituents on the ring.
Q2: How can I control the regioselectivity of the chlorination?
A2: Regioselectivity is a key consideration, especially when using reagents like NCS that can chlorinate the ring.
-
The position of the hydroxyl group directs the incoming chlorine. For example, with NCS, 2-hydroxypyridine is often chlorinated at the 5-position.
-
The choice of catalyst can also influence regioselectivity. For instance, in some NCS chlorinations, the use of an acid catalyst can alter the position of chlorination.
-
For converting the hydroxyl group to a chlorine, the regioselectivity is predetermined by the position of the hydroxyl group.
Q3: My reaction is incomplete. How can I drive it to completion?
A3: To drive the reaction to completion, you can try the following:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC and continue until the starting material is consumed.
-
Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition.
-
Add More Reagent: If the reaction has stalled, a careful addition of more chlorinating agent might be beneficial. However, this may also increase the formation of over-chlorinated byproducts.
Q4: What are the safety precautions I should take when working with these chlorinating agents?
A4: POCl₃ and SOCl₂ are highly corrosive, toxic, and react violently with water.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quench these reagents slowly and carefully in an ice bath, preferably by adding the reagent to the quenching solution (e.g., ice-water or a basic solution).
-
NCS is a solid and easier to handle, but it is still an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.
Data Presentation
Table 1: Comparison of Chlorinating Agents for 2-Hydroxypyridine
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ (1 equiv.) | None | None | 140 | 2 | >90 | [2] |
| PhP(O)Cl₂ | - | - | - | - | Generally higher than POCl₃ | [1] |
Table 2: Comparison of Chlorinating Agents for 4-Hydroxypyridine
| Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |
| POCl₃ | - | - | - | - | High | Isolated as HCl salt | [3] |
| PCl₅ | - | - | - | - | High | - | [3] |
| SOCl₂ | Pyridine | Dichloromethane | 50 | 10 | 32 | Product is 4-chloropyridine hydrochloride | [11] |
| PCl₅ | - | - | 140-150 | 0.67 | 65.9 | Starting from N-(4-pyridyl) pyridinium chloride hydrochloride | [11] |
Experimental Protocols
Protocol 1: Solvent-Free Chlorination of 2-Hydroxypyridine using POCl₃ [2]
-
Reaction Setup: In a 150 mL Teflon-lined stainless steel reactor, add 2-hydroxypyridine (0.5 moles) and phosphorus oxychloride (0.5 moles).
-
Reaction: Seal the reactor and heat the mixture to 140 °C for 2 hours.
-
Workup: After cooling the reactor to room temperature, carefully open it in a fume hood. Quench the reaction mixture by slowly adding it to 100 mL of ice-cold water with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous solution to 8–9 with a saturated sodium carbonate solution.
-
Isolation: The solid product, 2-chloropyridine, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Notes:
-
If the product does not precipitate upon neutralization, it may be necessary to extract the aqueous solution with an organic solvent like dichloromethane or ethyl acetate.
-
Ensure the quenching process is done slowly and with efficient cooling to control the exothermic reaction.
Mandatory Visualizations
Caption: Experimental workflow for the chlorination of hydroxypyridines.
Caption: Troubleshooting decision tree for chlorination of hydroxypyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Page loading... [guidechem.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Chloro-4,6-dimethylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from 2-Chloro-4,6-dimethylnicotinonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Recommended Solution |
| Product Loss During Recrystallization: The compound may be partially soluble in the cold recrystallization solvent. | - Test a range of solvent systems to find one with a large solubility difference between hot and cold conditions.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is fully cooled before filtration. |
| Incomplete Precipitation: The product may remain supersaturated in the mother liquor. | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure product.- Cool the solution for a longer period. |
| Adsorption onto Stationary Phase: During column chromatography, the product may strongly adhere to the silica gel or alumina. | - Use a more polar eluent system.- Consider using a different stationary phase, such as neutral or basic alumina if the compound is acid-sensitive. |
Issue 2: Persistent Impurities Detected After Purification
| Potential Cause | Recommended Solution |
| Co-crystallization of Impurities: Impurities with similar solubility profiles may crystallize with the product. | - Perform a second recrystallization with a different solvent system.- Employ a multi-step purification approach, such as recrystallization followed by column chromatography. |
| Inadequate Separation in Chromatography: The chosen eluent system may not provide sufficient resolution between the product and impurities. | - Optimize the eluent system by gradually changing the solvent polarity.- Use a longer chromatography column for better separation.- Consider using high-performance liquid chromatography (HPLC) for difficult separations. |
| Formation of a Stable Adduct: The impurity may form a stable complex with the product. | - Attempt to break the adduct by changing the pH (if the compounds have acidic or basic functionalities) before re-purifying. |
Issue 3: Oily Product Instead of Crystalline Solid
| Potential Cause | Recommended Solution |
| Presence of Low-Melting Impurities: Even small amounts of certain impurities can prevent crystallization. | - Attempt to remove the impurities by washing the oil with a non-polar solvent in which the product is insoluble (trituration).- Purify by column chromatography before attempting recrystallization. |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, preventing precipitation. | - Use a less polar solvent or a solvent mixture to decrease solubility.- Attempt anti-solvent crystallization by dissolving the oil in a good solvent and slowly adding a poor solvent until turbidity is observed. |
| Product is an Oil at Room Temperature: The pure product may be a low-melting solid or an oil. | - Verify the melting point of the pure compound from literature or analytical data.- If it is an oil, purification should focus on chromatography or distillation (if thermally stable). |
Purification Strategy Workflow
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: While specific impurities depend on the synthetic route, potential byproducts for related nicotinonitriles can include unreacted starting materials, over-chlorinated species (e.g., 2,5-dichloro-4,6-dimethylnicotinonitrile), and hydrolysis products where the chloro group is replaced by a hydroxyl group.
Q2: Which solvent is best for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve the compound when hot but not when cold. For nicotinonitrile derivatives, common solvents to screen include ethanol, isopropanol, acetonitrile, toluene, and mixtures of ethyl acetate and hexanes. A trial-and-error approach with small quantities is recommended to identify the optimal solvent or solvent system.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a purification, such as column chromatography. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify impurities.
Q4: My purified product has a brownish color. How can I decolorize it?
A4: The color may be due to trace, highly colored impurities. Treating a solution of the compound with a small amount of activated carbon followed by filtration through celite before recrystallization can often remove colored impurities.
Q5: Is vacuum distillation a suitable purification method?
A5: For thermally stable compounds, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. However, the thermal stability of this compound should be confirmed before attempting distillation to avoid decomposition.
Experimental Protocols & Data
Note: The following data is for the structurally similar compound 2-chloro-4-methyl nicotinonitrile and is provided as a reference. Optimal conditions for this compound may vary.
Purification of 2-chloro-4-methyl nicotinonitrile by Extraction
A preparation method for 2-chloro-4-methyl nicotinonitrile involved a workup procedure that included extraction with dichloromethane. The organic phase was then evaporated to yield the product.[1]
| Parameter | Value |
| Extraction Solvent | Dichloromethane |
| Yield | 63% |
| Purity | 96% |
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration (Optional): If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
General Protocol for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the stationary phase to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the least polar solvent, gradually increasing the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative chlorinating agents for 2-hydroxy-4,6-dimethylnicotinonitrile?
A1: The most common and effective chlorinating agents for converting 2-hydroxypyridines and related heterocyclic compounds to their 2-chloro derivatives are phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and the Vilsmeier-Haack reagent (a mixture of POCl₃ and a formamide like N,N-dimethylformamide, DMF).[1][2][3] Phosphorus pentachloride (PCl₅) can also be used, often in conjunction with POCl₃.[2]
Q2: Why is my reaction with POCl₃ not going to completion?
A2: Incomplete conversion when using POCl₃ can be due to several factors. Insufficient reaction temperature or time is a common cause; these reactions often require heating.[2] The purity of the starting material and the freshness of the POCl₃ are also critical. For less reactive substrates, the addition of a tertiary amine base like pyridine or triethylamine can accelerate the reaction by activating the substrate.[4][5]
Q3: I am observing the formation of a dark-colored reaction mixture. Is this normal?
A3: While some color change can be expected, a significant darkening or tar formation often indicates side reactions or decomposition. This can be caused by excessive heating or a reaction that is too exothermic.[1] Careful temperature control is crucial. Running the reaction at a lower temperature for a longer duration or using a solvent to moderate the reaction can sometimes mitigate this issue.
Q4: What is the role of a base like pyridine or triethylamine in these chlorination reactions?
A4: A tertiary amine base can serve multiple purposes. It can act as a nucleophilic catalyst, activating the 2-hydroxypyridine substrate. It also neutralizes the HCl generated during the reaction, which can sometimes inhibit the reaction or lead to unwanted side reactions.[4][5]
Q5: How should I properly quench a reaction involving POCl₃ or SOCl₂?
A5: Quenching reactions with POCl₃ or SOCl₂ must be done with extreme caution as they react violently with water. The reaction mixture should be cooled to a low temperature (e.g., 0 °C) and then slowly and carefully added to a stirred mixture of ice and water or a cold aqueous base solution (like sodium bicarbonate or sodium hydroxide).[6] This helps to control the exotherm and neutralize the acidic byproducts.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Chlorinating Agent | Use a fresh, unopened bottle of the chlorinating agent. Old reagents can decompose, especially if exposed to moisture. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Some reactions may require refluxing for several hours.[2] |
| Poor Solubility of Starting Material | If the starting material is not dissolving in the reaction mixture, consider adding a co-solvent. For POCl₃ reactions, a solvent is often not used, but for other agents, a dry, inert solvent like dichloromethane (DCM), toluene, or acetonitrile might be beneficial. |
| Hydrolysis of the Product During Workup | The 2-chloro product can be sensitive to hydrolysis back to the starting material, especially under acidic conditions.[6] Quench the reaction mixture in a cold, basic solution (e.g., saturated sodium bicarbonate) to neutralize acidic byproducts. Extract the product quickly into an organic solvent. |
Problem 2: Formation of Multiple Byproducts
| Possible Cause | Suggested Solution |
| Over-chlorination | If the product has other reactive sites, over-chlorination can occur. Reduce the reaction time and monitor the reaction closely. Using a milder chlorinating agent or lower temperatures might also be effective. |
| Side Reactions with Solvent | In Vilsmeier-Haack reactions, the solvent (DMF) can sometimes participate in side reactions.[1] Ensure that the reaction conditions are optimized for the desired transformation. |
| Decomposition of Starting Material or Product | High reaction temperatures can lead to decomposition. Try running the reaction at a lower temperature for a longer period. |
| Reaction with Methyl Groups | In some cases, chlorinating agents like thionyl chloride can react with activated methyl groups on the heterocyclic ring, leading to chlorinated side products.[7] Careful control of reaction conditions is necessary to avoid this. |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution | | Product and Starting Material have Similar Polarity | Optimize the mobile phase for column chromatography to achieve better separation. Sometimes, converting the product to a less polar derivative for purification, followed by regeneration, can be an option. | | Oily Product That is Difficult to Crystallize | Try different solvent systems for recrystallization. If the product is an oil, purification by column chromatography is often the most effective method. | | Residual Phosphorus Compounds | During workup, ensure that all phosphorus-containing byproducts are thoroughly removed by aqueous washes. Sometimes, a wash with a dilute base can help remove acidic phosphorus species. |
Comparison of Alternative Chlorinating Agents
The following table summarizes the typical reaction conditions and outcomes for different chlorinating agents used for the conversion of 2-hydroxypyridines to 2-chloropyridines. The data is generalized from the literature for structurally similar compounds and should be optimized for 2-hydroxy-4,6-dimethylnicotinonitrile.
| Chlorinating Agent | Typical Conditions | Reported Yields (for analogous substrates) | Key Advantages | Common Issues |
| Phosphorus Oxychloride (POCl₃) | Neat or with a base (e.g., pyridine), heated (reflux).[2] | 85-95%[4] | High yielding, widely used. | Vigorous reaction, harsh conditions, difficult workup. |
| Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., DCM, toluene), often with a catalytic amount of DMF.[8] | 70-90% | Gaseous byproducts (SO₂ and HCl) are easily removed. | Can be less reactive than POCl₃, potential for side reactions.[7] |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | In situ formation at low temperature, followed by reaction with the substrate, often with heating.[9] | Good to excellent | Milder than neat POCl₃, can be more selective.[3] | Requires careful control of stoichiometry and temperature. |
| Phosphorus Pentachloride (PCl₅) / POCl₃ | Used as a mixture, often with heating.[2] | Variable, often high. | Very powerful chlorinating system. | Solid reagent, can be difficult to handle, harsh conditions. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
-
Disclaimer: This is a general procedure adapted for 2-hydroxy-4,6-dimethylnicotinonitrile and should be optimized.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq).
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (3-5 eq).
-
Optionally, add a catalytic to equimolar amount of a tertiary amine base like pyridine.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid or saturated aqueous solution of a base such as sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Chlorination using the Vilsmeier-Haack Reagent
-
Disclaimer: This is a general procedure and should be optimized for the specific substrate.
-
In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), place anhydrous DMF (3-5 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise with stirring, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq) to the reaction mixture, either neat or as a solution in a dry, inert solvent.
-
Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, and follow the purification steps outlined in Protocol 1.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. growingscience.com [growingscience.com]
Managing reaction temperature for selective chlorination
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals manage reaction temperature for selective chlorination experiments.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in selective chlorination reactions?
A1: Temperature is a crucial parameter in chlorination as it directly influences both reaction rate and selectivity. Higher temperatures can increase the reaction rate but often lead to decreased selectivity, resulting in over-chlorination or the formation of undesired isomers.[1] For instance, in the chlorination of toluene, lower temperatures (e.g., 0°C) can significantly reduce the formation of dichlorotoluene byproducts.[1]
Q2: How does temperature affect the selectivity of chlorination?
A2: Temperature affects the energy of the reacting molecules. In free-radical chlorination, chlorine radicals are highly reactive and show low selectivity between different types of C-H bonds (primary, secondary, tertiary).[2][3] At higher temperatures, there is more energy available to overcome the activation energy for reaction at less reactive sites, leading to a more statistical, less selective mixture of products. Conversely, lower temperatures can enhance selectivity by favoring the reaction pathway with the lowest activation energy, which is typically at the most reactive site.
Q3: What are the most common byproducts or side reactions when temperature is not properly managed?
A3: The most common issue is over-chlorination, leading to the formation of di-, tri-, or even polychlorinated products, especially in the chlorination of alkanes.[1][2] For aromatic compounds, improper temperature control can lead to poor regioselectivity, resulting in a mixture of ortho, meta, and para isomers.[1] High temperatures can also cause decomposition of reagents or products and promote elimination or other side reactions.
Q4: What is a typical temperature range for achieving high selectivity in chlorination?
A4: The optimal temperature is highly specific to the substrate, chlorinating agent, and desired product. However, many selective chlorination reactions are performed at or below room temperature. For example, some reactions are conducted at 0°C or even lower to maximize selectivity.[1] In some industrial processes, such as the chlorination of chalcopyrite concentrates, low temperatures around 300°C are used to achieve selective volatilization of certain metal chlorides while leaving others behind.[4] It is essential to determine the optimal temperature experimentally for each specific reaction.
Q5: Can reaction conditions other than temperature be adjusted to improve selectivity?
A5: Yes. To minimize polychlorination, a high concentration of the alkane relative to the chlorine source can be used.[1][2] This statistically reduces the chance of a chlorine radical encountering an already chlorinated molecule.[1] Additionally, controlling the reaction time by stopping the reaction after a short duration can favor the formation of the monochlorinated product.[1][2] The choice of solvent can also play a role, as it can influence the reactivity of the chlorinating species.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Selectivity / Mixture of Isomers | The reaction temperature is too high, providing enough energy to overcome activation barriers for multiple reaction pathways.[1] | Lower the reaction temperature. Use a cooling bath (ice-water, ice-salt, or dry ice-acetone) to maintain a consistent, low temperature. Start with a temperature reported in the literature for a similar substrate, if available. |
| Over-chlorination (Di- or Polychlorinated Products) | The reaction temperature is too high, increasing the rate of subsequent chlorination reactions.[1] | In addition to lowering the temperature, use a stoichiometric excess of the substrate relative to the chlorinating agent.[1][2] This increases the probability that the chlorinating agent will react with an unchlorinated substrate molecule. Consider stopping the reaction at a lower conversion to favor the mono-chlorinated product.[1][2] |
| Reaction is Too Fast / Uncontrollable (Runaway Reaction) | The reaction is highly exothermic, and the heat generated is not being dissipated effectively, causing the temperature to rise uncontrollably. | Ensure efficient stirring and adequate cooling. Add the chlorinating agent slowly or portion-wise to control the rate of heat generation. Dilute the reaction mixture with an appropriate inert solvent. |
| Low or No Product Formation | The reaction temperature is too low, and there is insufficient energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or GC. Ensure all reagents are active and the catalyst (if used) is not poisoned. |
| Formation of Degradation Byproducts | The reaction temperature is too high, causing the starting material, product, or reagents to decompose. | Reduce the reaction temperature. Check the thermal stability of all components of the reaction mixture. A lower temperature may require a longer reaction time, but can preserve the integrity of the desired product. |
Quantitative Data on Temperature Effects
The following tables summarize quantitative data on how reaction conditions, including temperature, affect the outcome of selective chlorination.
Table 1: Effect of Temperature on Regioselectivity in the Monochlorination of Propane
| Temperature | Product Distribution (1-chloropropane) | Product Distribution (2-chloropropane) | Selectivity Ratio (2° vs 1°) |
| 25°C | 45%[2][3] | 55%[2][3] | ~3.7 : 1 |
| 600°C | 67% | 33% | ~1.5 : 1 |
| Note: Selectivity ratio is adjusted for the number of available hydrogens (six primary vs. two secondary). |
Table 2: Ortho-Selective Chlorination of N-Cbz Aniline with Different Chlorine Sources
| Chlorine Source | Catalyst | Solvent | Temperature | Yield of ortho-product (%) |
| SO₂Cl₂ | Di-tert-butylamine | Toluene | Not Specified | 95[1] |
| NCS | Di-tert-butylamine | Toluene | Not Specified | 35[1] |
| Data from BenchChem, illustrating that reagent choice is also critical for selectivity.[1] |
Experimental Protocols
General Protocol for Temperature-Controlled Selective Chlorination
This protocol provides a general workflow for performing a selective chlorination reaction where temperature control is critical.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer or thermocouple to monitor the internal temperature, a dropping funnel for liquid reagent addition, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Place the flask in a cooling bath (e.g., an ice-water bath for 0°C or a dry ice-acetone bath for -78°C).
-
-
Reagent Preparation:
-
Dissolve the substrate in an appropriate anhydrous solvent in the reaction flask.
-
Allow the solution to stir in the cooling bath until it reaches the target temperature.
-
Prepare a solution of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂)) in the same anhydrous solvent in the dropping funnel.
-
-
Reaction Execution:
-
Once the substrate solution is at the desired temperature, begin adding the chlorinating agent solution dropwise from the dropping funnel.
-
Monitor the internal reaction temperature closely. Adjust the addition rate to ensure the temperature does not rise significantly above the target. An exothermic reaction may require a very slow addition rate and efficient cooling.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or NMR spectroscopy).
-
Continue the reaction at the set temperature until the starting material is consumed or the desired level of conversion is reached.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding an appropriate quenching agent (e.g., a saturated solution of sodium thiosulfate to destroy excess chlorine).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform an aqueous work-up to remove salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography, distillation, or recrystallization.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in managing selective chlorination.
Caption: A logical workflow for troubleshooting temperature-related issues in chlorination.
Caption: Relationship between reaction temperature and chlorination selectivity.
Caption: A standard experimental workflow for selective chlorination.
References
Preventing the formation of byproducts in nicotinonitrile synthesis
Welcome to the technical support center for nicotinonitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of byproducts during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of nicotinonitrile.
Issue 1: Low Yield of Nicotinonitrile in Ammoxidation of 3-Methylpyridine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Optimize the temperature within the typical range for your catalyst system (e.g., 350-450 °C for V-Ti-O catalysts). Lower temperatures may lead to incomplete conversion, while excessively high temperatures can promote the formation of combustion byproducts like CO and CO₂. | Increased conversion of 3-methylpyridine and improved selectivity towards nicotinonitrile. |
| Incorrect Reactant Ratios | Adjust the molar ratios of ammonia to 3-methylpyridine and oxygen to 3-methylpyridine. An excess of ammonia can help suppress the formation of oxygenated byproducts. | Enhanced selectivity to nicotinonitrile and reduced formation of pyridine and other byproducts. |
| Catalyst Deactivation | Regenerate the catalyst by calcination in air to remove coke deposits. If sintering is suspected due to prolonged high-temperature operation, consider catalyst replacement.[1] To mitigate future sintering, ensure precise temperature control and avoid localized overheating.[1] | Restored catalyst activity and improved nicotinonitrile yield. |
| Insufficient Contact Time | Optimize the space velocity of the reactants over the catalyst bed. A lower space velocity (longer contact time) can increase conversion, but may also lead to over-oxidation. | Balanced conversion and selectivity for optimal nicotinonitrile production. |
Issue 2: Presence of Nicotinamide and Nicotinic Acid Impurities
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of Nicotinonitrile | Ensure all reactants, solvents, and equipment are thoroughly dried, especially in the dehydration of nicotinamide synthesis.[2] During workup and purification, avoid prolonged exposure to acidic or basic aqueous conditions. | Minimized formation of nicotinamide and nicotinic acid. |
| Incomplete Dehydration of Nicotinamide | If synthesizing from nicotinamide, ensure the complete reaction by using a sufficient amount of a powerful dehydrating agent like phosphorus pentoxide (P₂O₅).[2] Confirm reaction completion using an appropriate analytical method (e.g., TLC, HPLC) before workup. | Reduced residual nicotinamide in the final product. |
Issue 3: Formation of Pyridine as a Byproduct in Ammoxidation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Demethylation of 3-Methylpyridine | Optimize the catalyst composition. For instance, increasing the V₂O₅ loading on an AlF₃ support has been shown to decrease the selectivity towards pyridine.[3] | A decrease in the formation of pyridine as a byproduct.[3] |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can favor the cleavage of the methyl group from the pyridine ring. | Reduced pyridine formation and improved selectivity to nicotinonitrile. |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the ammoxidation of 3-methylpyridine?
A1: The main byproducts include pyridine (from demethylation), carbon monoxide (CO), and carbon dioxide (CO₂) from over-oxidation.[3][4] Depending on the catalyst and conditions, other nitrogen-containing compounds like acetonitrile and hydrogen cyanide can also be formed.[4]
Q2: How can I minimize the formation of nicotinamide during nicotinonitrile synthesis?
A2: The formation of nicotinamide is primarily due to the hydrolysis of nicotinonitrile. To minimize this, ensure anhydrous conditions throughout the reaction and workup, especially when using dehydrating agents for the synthesis from nicotinamide.[2]
Q3: My catalyst performance is degrading over time. What are the likely causes?
A3: Catalyst deactivation in ammoxidation is often caused by coking (deposition of carbonaceous materials on the catalyst surface) and sintering (thermal agglomeration of catalyst particles, leading to reduced surface area).[1] Poisoning by impurities in the feed can also occur.
Q4: What is a suitable method to analyze the purity of my nicotinonitrile product?
A4: A reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] This technique can effectively separate and quantify nicotinonitrile, unreacted starting materials like nicotinamide, and byproducts such as nicotinic acid.[5][6] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a suitable method for analyzing volatile components.[7][8]
Q5: Are there any known issues with using thionyl chloride (SOCl₂) for the dehydration of nicotinamide?
A5: Yes, while effective, the reaction of amides with thionyl chloride can produce side reactions. The mechanism involves the formation of a chlorosulfite intermediate, and depending on the reaction conditions, other chlorinated byproducts could potentially form.[9][10][11]
Quantitative Data Summary
Table 1: Effect of V₂O₅ Loading on 3-Picoline Ammoxidation over V₂O₅/AlF₃ Catalyst [3]
| V₂O₅ Content (wt%) | 3-Picoline Conversion (%) | Selectivity to Nicotinonitrile (%) | Selectivity to Pyridine (%) |
| 1.96 | 12.6 | 83.3 | 8.1 |
| 7.6 | 61.6 | - | - |
| 15 | 84.8 | 93.4 | 3.4 |
Note: Dashes indicate data not provided in the source.
Experimental Protocols
Protocol 1: Synthesis of Nicotinonitrile by Dehydration of Nicotinamide using Phosphorus Pentoxide [2]
-
Preparation: In a dry 1-liter round-bottomed flask, place 100 g (0.82 mole) of powdered nicotinamide and 100 g (0.70 mole) of phosphorus pentoxide.
-
Mixing: Stopper the flask and shake vigorously to thoroughly mix the two powders.
-
Apparatus Setup: Connect the flask to an 80-cm air condenser arranged for distillation. Use a 125-ml Claisen flask immersed in an ice-salt bath as the receiver. To prevent clogging, ensure the end of the condenser is not constricted.
-
Reaction: Reduce the pressure to 15–20 mm Hg and heat the mixture with a large, free flame from a high-temperature burner. Heat vigorously and move the flame to melt the material rapidly until no more product distills over (approximately 15–20 minutes).
-
Product Collection and Purification: Allow the apparatus to cool. Rinse the product from the condenser into the receiver with ether. Distill the ether on a steam bath. Finally, distill the remaining product at atmospheric pressure using an air condenser. The expected yield of nicotinonitrile is 71–72 g (83–84%), with a boiling point of 205–208 °C and a melting point of 50–51 °C.
Protocol 2: HPLC Analysis of Nicotinonitrile and Related Impurities [5][6]
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 10 mM, pH 3) and methanol (e.g., 90:10, v/v). The exact ratio may need to be optimized for your specific separation.
-
Detection: Set the UV detector to a wavelength of 261 nm.
-
Sample Preparation: Dissolve a known quantity of the crude or purified nicotinonitrile in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC column and run the analysis. Identify and quantify nicotinonitrile, nicotinamide, and nicotinic acid by comparing their retention times and peak areas to those of known standards.
Visualizations
Caption: Reaction pathways in nicotinonitrile synthesis.
Caption: Troubleshooting workflow for nicotinonitrile synthesis.
References
- 1. chemisgroup.us [chemisgroup.us]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Ammoxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.com [shimadzu.com]
- 9. orgosolver.com [orgosolver.com]
- 10. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Isolating Pure 2-Chloro-4,6-dimethylnicotinonitrile
Troubleshooting Guide
This section addresses common issues encountered during the work-up and purification of 2-Chloro-4,6-dimethylnicotinonitrile in a question-and-answer format.
Q1: After quenching the reaction mixture, my product has oiled out instead of precipitating as a solid. What should I do?
A1: Oiling out can occur if the melting point of the crude product is low or if it is impure. Here are a few steps you can take:
-
Dilute the aqueous mixture: Adding more water can sometimes help induce precipitation by ensuring all soluble inorganic byproducts are fully dissolved.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the interface of the oil and the aqueous layer. This can create nucleation sites for crystallization.
-
Seed the mixture: If you have a small crystal of pure product, add it to the mixture to induce crystallization.
-
Proceed with extraction: If the product remains an oil, it is best to proceed with a liquid-liquid extraction using a suitable organic solvent like dichloromethane or ethyl acetate. The product can then be isolated by evaporating the solvent.
Q2: The isolated crude product is a dark brown or black solid/oil. How can I decolorize it?
A2: Dark colors indicate the presence of polymeric or other colored impurities. The following purification steps can be effective:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or toluene). Add a small amount of activated charcoal (typically 1-5% by weight) and heat the mixture to reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal. The resulting solution should be lighter in color.
-
Silica Gel Chromatography: If charcoal treatment is not sufficient, column chromatography is a highly effective method for removing colored impurities. A silica gel column with a non-polar to moderately polar eluent system (e.g., a gradient of hexane and ethyl acetate) is a good starting point.
-
Crystallization: A successful crystallization can also leave many colored impurities in the mother liquor.
Q3: My final product has a low melting point and a broad melting range. What are the likely impurities?
A3: A low and broad melting point is a strong indicator of impurities. For this class of compounds, common impurities could include:
-
Unreacted Starting Material: Depending on the synthetic route, this could be the corresponding hydroxynicotinonitrile or another precursor.
-
Isomeric Byproducts: In some synthetic pathways, isomers may be formed.[1]
-
Hydrolysis Product: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh acidic or basic conditions during work-up.
-
Residual Solvents: Ensure the product is thoroughly dried under vacuum.
To remove these impurities, recrystallization from a suitable solvent system is often the most effective method. If that fails, column chromatography should be employed.
Q4: I am having difficulty finding a suitable solvent for recrystallization. What is a good strategy to identify one?
A4: A systematic approach is best for finding a good recrystallization solvent. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Test single solvents: In separate test tubes, add a small amount of your crude product and a few drops of a single solvent. Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, ethanol, water).
-
Observe solubility: Check for solubility at room temperature and then upon heating. A good solvent will show a significant increase in solubility with temperature.
-
Cool the solution: If the compound dissolves upon heating, cool the test tube to see if crystals form.
-
Try solvent pairs: If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a solvent in which it is highly soluble. Then, slowly add a solvent in which it is poorly soluble (an anti-solvent) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
For this compound, which is a relatively non-polar molecule, good starting points for single solvents would be ethanol, isopropanol, or toluene. For solvent pairs, consider dichloromethane/hexane or ethyl acetate/hexane.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and melting point of pure this compound?
A: Pure this compound is expected to be a white to off-white solid. The melting point for the pure compound is reported to be in the range of 97-99 °C.[2]
Q: What is a general work-up procedure for the synthesis of this compound?
A: Based on procedures for analogous compounds, a general work-up would involve:
-
Carefully quenching the reaction mixture in ice-cold water or a dilute basic solution to neutralize any remaining acidic reagents.
-
Extracting the product into an organic solvent such as dichloromethane.[3]
-
Washing the organic layer with water and/or brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filtering off the drying agent and evaporating the solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product by recrystallization or column chromatography.
Q: What are the potential safety hazards during the work-up?
A: The synthesis of this compound may involve phosphorus oxychloride, which is corrosive and reacts violently with water. The work-up may generate hydrogen chloride gas, which is a respiratory irritant. Always perform the quench step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Quantitative Data
The following table summarizes yield and purity data for the closely related compound, 2-chloro-4-methyl nicotinonitrile, as specific data for the 4,6-dimethyl analog is not available in the searched literature. This data can serve as a benchmark for what might be expected.
| Parameter | Value | Reference |
| Yield | 63% | [3] |
| Purity | 96% | [3] |
| Appearance | Brown Solid | [3] |
Experimental Protocols
The following is a detailed, best-practice experimental protocol for the work-up and purification of this compound, adapted from procedures for analogous compounds.[3]
1. Reaction Quench and Extraction:
-
After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Under vigorous stirring in a fume hood, slowly and carefully pour the reaction mixture onto the crushed ice. Caution: This may be an exothermic process and may release HCl gas.
-
Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL for a small-scale reaction).
-
Combine the organic layers.
2. Washing and Drying:
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the sodium sulfate and wash the filter cake with a small amount of fresh dichloromethane.
3. Isolation of Crude Product:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
4. Purification by Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Workflow for the work-up and purification of the target compound.
Caption: A decision tree for troubleshooting common product isolation issues.
References
Technical Support Center: 2-Chloro-4,6-dimethylnicotinonitrile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-Chloro-4,6-dimethylnicotinonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air, which can lead to chemical degradation.[1] For optimal preservation, storage at room temperature under an inert atmosphere is also advisable.[2] It is crucial to keep the compound away from heat sources, open flames, and strong oxidizing agents.[1]
Q2: What are the potential signs of degradation of this compound?
A2: Visual indicators of degradation can include a change in color from its typical white or off-white appearance, clumping of the solid material, or the development of an unusual odor. For a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be employed to check for the presence of impurities or degradation products.
Q3: Is this compound sensitive to light?
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is expected to have low solubility in water but should be soluble in common organic solvents such as dichloromethane and chloroform.[1] When preparing solutions for experiments, it is advisable to prepare them fresh to minimize the potential for degradation in solution.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed, away from light and heat).
-
Assess Purity: Use a suitable analytical method (e.g., HPLC, GC, or NMR) to check the purity of the compound. Compare the results with the certificate of analysis or a fresh batch of the compound.
-
Prepare Fresh Solutions: If working with solutions, always prepare them fresh before use. Avoid storing solutions for extended periods unless their stability in the specific solvent has been established.
-
Inert Atmosphere: For sensitive experiments, consider handling the solid and preparing solutions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Potential Cause: Formation of degradation products during the experiment or storage.
Troubleshooting Steps:
-
Analyze a Fresh Sample: Run a chromatographic analysis of a freshly opened or new batch of this compound to use as a reference.
-
Consider Degradation Pathways: Potential degradation pathways for this molecule include hydrolysis of the nitrile group or displacement of the chloro group.
-
Hydrolysis: The nitrile group (-CN) could hydrolyze to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) group, especially in the presence of strong acids or bases.
-
Displacement of Chlorine: The chlorine atom on the pyridine ring could be susceptible to nucleophilic substitution.
-
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed on a small scale. This involves subjecting the compound to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[2][3] The resulting degradation products can then be analyzed by LC-MS or GC-MS to identify their structures.
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | To minimize thermal degradation. |
| Atmosphere | Tightly sealed container, inert atmosphere recommended[2] | To prevent moisture absorption and oxidation, which can lead to chemical degradation.[1] |
| Light | Store in the dark or in an amber vial | To prevent potential photolytic degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases | To avoid potential chemical reactions and degradation.[1] |
Experimental Protocols
Protocol for a General Stability Assessment using HPLC
Objective: To assess the stability of this compound under specific conditions (e.g., in a particular solvent at a set temperature).
Methodology:
-
Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Sample Preparation: From the stock solution, prepare several aliquots in vials.
-
Stress Conditions: Subject the sample vials to the desired stress conditions (e.g., 40°C, ambient light, etc.). Keep a control vial under ideal conditions (e.g., 4°C in the dark).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
HPLC Analysis: Analyze the samples by a suitable HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water gradient is a common starting point.
-
Data Analysis: Compare the peak area of the parent compound in the stressed samples to the control sample at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Visualizations
Caption: Workflow for a general stability assessment experiment.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-4,6-dimethylnicotinonitrile
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted nicotinonitrile derivatives is a critical aspect of the discovery pipeline. 2-Chloro-4,6-dimethylnicotinonitrile is a valuable building block, and selecting the optimal synthetic route can significantly impact the speed and cost-effectiveness of research and development. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering a detailed examination of their respective methodologies, performance metrics, and experimental protocols.
Route 1: Two-Step Synthesis via a 2-Pyridone Intermediate
This widely utilized approach involves the initial construction of the pyridone ring system, followed by a chlorination step to yield the target compound. This method is often favored for its reliability and the commercial availability of the starting materials.
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
The first step entails the condensation of acetylacetone with cyanoacetamide to form 2-hydroxy-4,6-dimethylnicotinonitrile, also known as 4,6-dimethyl-3-cyano-2-pyridone. This reaction is typically catalyzed by a base. Studies have shown that the choice of catalyst, reaction temperature, and molar ratio of reactants can significantly influence the reaction yield.[1]
Step 2: Chlorination of 2-Hydroxy-4,6-dimethylnicotinonitrile
The subsequent chlorination of the 2-pyridone intermediate is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation effectively replaces the hydroxyl group with a chlorine atom, affording the desired this compound. The reaction of hydroxypyridines with phosphorus oxychloride is a well-established and efficient method for producing 2-chloropyridines.
Route 2: Multi-Step Synthesis from Acyclic Precursors
An alternative strategy involves the construction of the substituted pyridine ring from acyclic precursors in a multi-step sequence. This approach, while potentially longer, can offer advantages in terms of substrate scope and avoidance of certain reagents. A plausible route can be adapted from the synthesis of the structurally similar 2-chloro-4-methyl nicotinonitrile.[2]
Step 1: Condensation to form an Acyclic Intermediate
This initial step typically involves the reaction of an enamine or a related activated alkene with a methylene-active nitrile, such as malononitrile. For the synthesis of the 4,6-dimethyl analog, a suitable starting material would be (E)-4-(dimethylamino)pent-3-en-2-one, which can be condensed with malononitrile.
Step 2: Cyclization and Chlorination
The acyclic intermediate from the first step is then subjected to conditions that induce cyclization and chlorination to form the final this compound. This is often achieved in a one-pot manner by treatment with a chlorinating agent like phosphorus oxychloride, which also facilitates the ring closure.
Performance Comparison
The selection of a synthetic route is often dictated by factors such as overall yield, purity of the final product, reaction conditions, and the cost and availability of starting materials. The following table summarizes the key quantitative data for the two routes.
| Parameter | Route 1: Via 2-Pyridone Intermediate | Route 2: From Acyclic Precursors |
| Starting Materials | Acetylacetone, Cyanoacetamide | (E)-4-(dimethylamino)pent-3-en-2-one, Malononitrile |
| Key Reagents | Base catalyst (e.g., piperidine, amino acids), POCl₃ | POCl₃, potentially PCl₅ |
| Number of Steps | 2 | 2 |
| Overall Yield | Potentially high (yields for the first step can be up to 90%[1], chlorination is typically efficient) | Reported total yields for a similar 4-methyl analog are around 55.7%[2] |
| Purity | Generally high, may require recrystallization | Purity of a similar 4-methyl analog reported to be 93-96% after purification[2] |
| Reaction Conditions | Step 1: Heating; Step 2: Reflux in POCl₃ | Step 1: Room temperature or heating; Step 2: Reflux in POCl₃ |
Experimental Protocols
Route 1: Two-Step Synthesis via a 2-Pyridone Intermediate
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
-
To a solution of acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (50 mL), a catalytic amount of piperidine (1 mL) is added.
-
The reaction mixture is heated at reflux for 4 hours, during which a precipitate forms.
-
After cooling to room temperature, the solid is collected by filtration, washed with cold ethanol, and dried to afford 2-hydroxy-4,6-dimethylnicotinonitrile. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
-
A mixture of 2-hydroxy-4,6-dimethylnicotinonitrile (14.8 g, 0.1 mol) and phosphorus oxychloride (50 mL) is heated at reflux for 2 hours.
-
The excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Route 2: Multi-Step Synthesis from Acyclic Precursors
Step 1: Synthesis of 2-cyano-5-(dimethylamino)hexa-2,4-dienamide (Acyclic Intermediate)
-
In a flask, (E)-4-(dimethylamino)pent-3-en-2-one (12.7 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) are dissolved in methanol (100 mL).
-
A catalytic amount of piperidine acetate is added, and the mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the resulting residue is used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude acyclic intermediate from the previous step is added to phosphorus oxychloride (50 mL).
-
The mixture is heated to reflux (approximately 105-110 °C) for 5 hours.[2]
-
After cooling to room temperature, the reaction mixture is slowly poured into ice water.
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate.[2]
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.
Visualization of Synthesis Pathways
To further elucidate the described synthetic strategies, the following diagrams illustrate the reaction workflows.
Caption: Synthetic workflow for Route 1 via a 2-pyridone intermediate.
Caption: Synthetic workflow for Route 2 from acyclic precursors.
References
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile scaffold is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities, particularly in the realm of oncology. This guide provides a comparative overview of the biological activity of 2-Chloro-4,6-dimethylnicotinonitrile and its structurally related analogs, with a focus on their anticancer properties. While this compound is frequently cited as a key intermediate in the synthesis of more complex heterocyclic systems, publicly available data on its specific in vitro biological activity is limited. Therefore, this guide will focus on the experimentally determined activities of its close analogs, the 2-substituted-3-cyano-4,6-dimethylpyridines, to provide a valuable framework for structure-activity relationship (SAR) studies and to inform future drug discovery efforts.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various 2-substituted-3-cyano-4,6-dimethylpyridine analogs has been evaluated against a panel of human cancer cell lines. The data, primarily derived from MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, reveals that modifications at the 2-position of the pyridine ring significantly influence the anticancer potency.
Below is a summary of the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for several analogs against various cancer cell lines.
| Compound ID | R Group (at position 2) | Cell Line | IC50 (µM) | Reference |
| Analog 1 | -NHNH2 (Hydrazinyl) | HepG-2 (Liver) | 6.45 | [1] |
| Analog 2 | -NHOH (Hydroxyamino) | A-549 (Lung) | 9.24 | [2] |
| Analog 3 | 4-(N,N-dimethylamino)phenyl | PC-3 (Prostate) | 0.248 (as Pim-1 inhibitor) | [3] |
| Analog 4 | 4-chlorophenyl | HCT-116 (Colon) | 8.35 | [4] |
| Analog 5 | 4-methoxyphenyl | HepG-2 (Liver) | 6.95 | [4] |
| Analog 6 | Phenyl | MCF-7 (Breast) | 1.77 | [5] |
| Analog 7 | 2,4-dichlorophenyl | MCF-7 (Breast) | 1.39 | [5] |
Note: Direct comparative data for this compound was not available in the reviewed literature.
Structure-Activity Relationship (SAR) Insights
The data presented in the table suggests several key structure-activity relationships:
-
Substitution at the 2-position is crucial: The nature of the substituent at the 2-position of the 3-cyano-4,6-dimethylpyridine core dramatically impacts cytotoxic activity.
-
Aromatic and Heteroaromatic Scaffolds: The introduction of substituted phenyl groups at the 2-position, as seen in analogs 3, 4, 5, 6, and 7, generally leads to potent anticancer activity. The electronic nature of the substituents on the phenyl ring (e.g., electron-donating -OCH3 or electron-withdrawing -Cl) fine-tunes this activity.[4][5]
-
Potential for Kinase Inhibition: The high potency of Analog 3 as a Pim-1 kinase inhibitor suggests that this family of compounds may exert its anticancer effects through the inhibition of specific signaling pathways.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for the interpretation and replication of the cited biological data.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved with a solubilizing agent. The absorbance of the resulting colored solution is directly proportional to the number of viable cells.[6]
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Pim-1 Kinase Inhibition Assay
The inhibitory activity of the compounds against Pim-1 kinase can be determined using various in vitro kinase assay kits.[7][8][9]
Principle: These assays typically measure the amount of ATP consumed or the phosphorylation of a specific substrate by the kinase in the presence and absence of the inhibitor. A common method is a luminescence-based assay that quantifies the amount of ADP produced.
General Protocol (Luminescence-based):
-
Reaction Setup: In a multi-well plate, combine the Pim-1 kinase, a specific substrate, and ATP in a suitable kinase buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that converts the ADP generated into a detectable signal, such as a luminescent signal produced by a luciferase-luciferin reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The decrease in signal in the presence of the inhibitor is proportional to its inhibitory activity. Calculate the IC50 value for each compound.
Potential Signaling Pathways
The anticancer activity of 2-cyanopyridine derivatives is believed to be mediated through the modulation of key signaling pathways that control cell survival and proliferation. Two prominent targets for this class of compounds are Pim-1 kinase and the anti-apoptotic protein survivin.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival.[10][11] Its overexpression is associated with various cancers. Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis.
Caption: Pim-1 kinase signaling pathway and its inhibition by 2-cyanopyridine derivatives.
Survivin Anti-Apoptotic Pathway
Survivin is a member of the inhibitor of apoptosis (IAP) family of proteins that is overexpressed in most human cancers but is generally absent in normal adult tissues.[1][2][5][12][13] It plays a dual role in promoting cell proliferation and inhibiting apoptosis.
Caption: The role of survivin in inhibiting apoptosis and its potential targeting by 2-cyanopyridine derivatives.
Conclusion
While direct biological activity data for this compound remains to be published, the evaluation of its close analogs provides compelling evidence for the potential of the 2-substituted-3-cyano-4,6-dimethylpyridine scaffold in anticancer drug discovery. The structure-activity relationships highlighted in this guide underscore the importance of the substituent at the 2-position in determining cytotoxic potency. The likely mechanisms of action, involving the inhibition of key survival pathways such as those mediated by Pim-1 kinase and survivin, offer a solid foundation for the rational design of new and more effective therapeutic agents. Further investigation into the biological profile of this compound and a broader range of its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. SURVIVIN AND IAP PROTEINS IN CELL DEATH MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. promega.com [promega.com]
- 10. uniprot.org [uniprot.org]
- 11. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies [jcancer.org]
A Comparative Cost Analysis of Synthetic Methodologies for 2-Chloro-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: A guide to the cost-effective synthesis of a key chemical intermediate.
This guide provides a detailed comparison of two primary synthetic routes for 2-Chloro-4,6-dimethylnicotinonitrile, a crucial building block in the development of various pharmaceutical compounds. The analysis focuses on providing a clear and objective comparison of the costs, efficiency, and experimental protocols associated with each method to aid researchers in selecting the most suitable approach for their needs.
Method 1: Two-Step Synthesis via a Hydroxypyridine Intermediate
This widely utilized method involves a two-step process commencing with the synthesis of a 2-hydroxy-4,6-dimethylnicotinonitrile intermediate, followed by a chlorination step to yield the final product.
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile
This step involves the condensation of acetylacetone and malononitrile. The reaction can be catalyzed by a base such as piperidine.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, a mixture of acetylacetone (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford 2-hydroxy-4,6-dimethylnicotinonitrile. A reported yield for this reaction is approximately 51%.[1]
Step 2: Chlorination of 2-hydroxy-4,6-dimethylnicotinonitrile
The intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to produce the final product.
-
Procedure: To a flask containing 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 eq), phosphorus oxychloride (3.0-5.0 eq) is added. The mixture is heated to reflux for several hours. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate solution). The resulting precipitate is filtered, washed with water, and dried to give this compound. This type of chlorination on similar hydroxypyridine substrates is reported to proceed with high yields, often exceeding 90%.[2][3]
Method 2: Synthesis via a 2-Aminopyridine Intermediate and Sandmeyer Reaction
An alternative approach involves the synthesis of a 2-amino-4,6-dimethylnicotinonitrile intermediate, which is then converted to the final product via a Sandmeyer reaction.
Experimental Protocols
Step 1: Synthesis of 2-amino-4,6-dimethylnicotinonitrile
This intermediate can be synthesized through a one-pot, three-component reaction of acetylacetone, malononitrile, and ammonium acetate.
-
Procedure: A mixture of acetylacetone (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5-2.0 eq) in a suitable solvent (e.g., ethanol or butanol) is heated to reflux. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is treated with water. The solid product is collected by filtration, washed with water, and dried to yield 2-amino-4,6-dimethylnicotinonitrile.
Step 2: Sandmeyer Reaction of 2-amino-4,6-dimethylnicotinonitrile
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring into a halogen.[4][5][6]
-
Procedure: 2-amino-4,6-dimethylnicotinonitrile (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in concentrated HCl at 0-5 °C. The reaction mixture is stirred for a period and then allowed to warm to room temperature. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give this compound.
Cost Analysis Comparison
The following table provides an estimated cost comparison for the synthesis of this compound by the two methods described. Prices are based on bulk chemical costs and are subject to market fluctuations.
| Component | Method 1: Hydroxypyridine Route | Method 2: Aminopyridine/Sandmeyer Route |
| Starting Materials | Acetylacetone, Malononitrile | Acetylacetone, Malononitrile, Ammonium Acetate |
| Reagents | Piperidine, Phosphorus Oxychloride | Sodium Nitrite, Copper(I) Chloride, Hydrochloric Acid |
| Solvents | Ethanol, Toluene (for extraction) | Ethanol, Toluene (for extraction) |
| Key Steps | 2 | 2 |
| Overall Yield (estimated) | ~45-50% | Variable, dependent on Sandmeyer reaction efficiency |
| Estimated Cost per Gram | Lower | Potentially Higher |
| Advantages | High yield in chlorination step, well-established procedures. | Avoids the use of phosphorus oxychloride. |
| Disadvantages | Use of hazardous phosphorus oxychloride. | Sandmeyer reaction can have variable yields and requires careful temperature control. Diazonium intermediates can be unstable. |
Summary of Synthetic Pathways
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
Both synthetic routes offer viable pathways to this compound. Method 1, proceeding through a hydroxypyridine intermediate, is a robust and high-yielding approach, particularly in the final chlorination step. However, it necessitates the use of phosphorus oxychloride, a hazardous and corrosive reagent. Method 2 provides an alternative that avoids phosphorus oxychloride, but the efficiency of the Sandmeyer reaction can be variable and requires careful control of reaction conditions.
The choice of synthetic route will ultimately depend on the specific requirements of the research or production setting, including scale, available equipment, cost considerations, and safety protocols. For large-scale production where high yields are paramount, Method 1 may be preferred, provided that appropriate handling procedures for phosphorus oxychloride are in place. For smaller-scale laboratory synthesis where avoiding highly hazardous reagents is a priority, Method 2 presents a valuable alternative.
References
A Comparative Guide to Green Chemistry Approaches for Nicotinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nicotinonitriles, a core scaffold in numerous pharmaceuticals and agrochemicals, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. In the pursuit of more sustainable chemical manufacturing, a variety of green chemistry approaches have emerged, offering significant advantages in terms of efficiency, safety, and environmental impact. This guide provides an objective comparison of these modern synthetic strategies, supported by experimental data, detailed protocols, and visual representations of reaction pathways and workflows.
Comparative Performance of Green Synthetic Methods
The following tables summarize quantitative data from various studies, comparing the performance of different green synthesis methods for nicotinonitrile derivatives with conventional approaches.
Table 1: Comparison of Microwave-Assisted and Conventional Synthesis
| Entry | Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 1 | Aromatic Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Microwave | Solvent-free | 7-9 min | 85-95 | [1][2] |
| 2 | Aromatic Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Conventional | Ethanol, Reflux | 8-12 h | 60-75 | [3][4] |
| 3 | Arylidenemalanonitriles, Ketones, Ammonium Acetate | Microwave | Solvent-free | 5-10 min | 88-96 | [5] |
| 4 | Arylidenemalanonitriles, Ketones, Ammonium Acetate | Conventional | Acetic Acid, Reflux | 6-8 h | 70-85 | [5] |
Table 2: Comparison of Ultrasound-Assisted and Conventional Synthesis
| Entry | Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 1 | Aldehyde, Malononitrile, Thiophenol, K₂CO₃ | Ultrasound | Water | 25-35 min | 90-96 | [6] |
| 2 | Aldehyde, Malononitrile, Thiophenol, K₂CO₃ | Conventional | Ethanol, Stirring | 5-6 h | 75-85 | [6] |
| 3 | 5-imidazopyrazole-4-carbaldehyde, Malononitrile, Ketones, Ammonium Acetate | Ultrasound | Ethanol | 1.5-2.5 h | 85-94 | [3][7] |
| 4 | 5-imidazopyrazole-4-carbaldehyde, Malononitrile, Ketones, Ammonium Acetate | Conventional | Ethanol, Reflux | 10-12 h | 68-80 | [3][7] |
Table 3: Performance of Catalyst-Assisted Solvent-Free Synthesis
| Entry | Reactants | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aldehyde, Malononitrile, Acetophenone, Ammonium Acetate | Fe₃O₄@SiO₂@tosyl-carboxamide | 100 | 45-60 min | 85-92 | [8] |
| 2 | Aldehyde, Malononitrile, N,N'-dialkyl barbiturates | Potassium Fluoride | 80 | 15 min | 89-95 | [9] |
| 3 | Aromatic Alkenes, Aromatic Ketones, Ammonium Acetate | None | 80 | 3-6 h | 62-85 | [10] |
Key Green Chemistry Approaches: An Overview
Several key strategies have been at the forefront of the green synthesis of nicotinonitriles:
-
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to achieve rapid and uniform heating, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.[3][11] Many microwave-assisted syntheses can also be performed under solvent-free conditions, further enhancing their green credentials.[1][12]
-
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. This method often leads to shorter reaction times, higher yields, and can be conducted in environmentally benign solvents like water.[6]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials.[13] This high atom economy minimizes waste generation, making MCRs an inherently green synthetic strategy.[14]
-
Solvent-Free Synthesis: By eliminating the need for organic solvents, these methods reduce waste, cost, and safety hazards associated with volatile and often toxic chemicals.[15][16][17] Reactions are typically conducted by heating a mixture of the neat reactants.
-
Green Catalysis: The development of reusable and environmentally benign catalysts, such as magnetic nanoparticles, allows for easy separation and recovery of the catalyst from the reaction mixture, minimizing waste and enabling catalyst recycling.[8]
Experimental Protocols
1. Microwave-Assisted, Solvent-Free, One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [1][2]
-
Reactants: A mixture of an aromatic aldehyde (10 mmol), malononitrile (10 mmol), a methyl ketone (10 mmol), and ammonium acetate (80 mmol) is prepared.
-
Procedure: The mixture is placed in an open Erlenmeyer flask and irradiated in a domestic microwave oven. The reaction is typically carried out at a power of 450-600 W for 7-9 minutes.
-
Work-up: After completion of the reaction (monitored by TLC), the flask is cooled to room temperature. The solid product is washed with water, filtered, and then recrystallized from ethanol or DMF to afford the pure 2-amino-3-cyanopyridine derivative.
2. Ultrasound-Assisted Synthesis of 2-Amino-3-cyanopyridine Derivatives [3][7]
-
Reactants: A mixture of a substituted 5-(1H-imidazol/4-methyl-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol), malononitrile (1.2 mmol), an aromatic or heterocyclic methyl ketone (1 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).
-
Procedure: The reaction mixture is subjected to ultrasonic irradiation in an ultrasonic bath at a frequency of 35-40 kHz at a controlled temperature (typically 50-60 °C) for 1.5-2.5 hours.
-
Work-up: The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent.
3. Catalyst-Assisted, Solvent-Free Synthesis using a Magnetic Nanocatalyst [8]
-
Catalyst Preparation: Fe₃O₄@SiO₂@tosyl-carboxamide magnetic nanoparticles are prepared according to previously reported procedures.
-
Reactants: A mixture of an aromatic aldehyde (1 mmol), malononitrile or a derivative (1 mmol), an acetophenone derivative (1 mmol), ammonium acetate (1.5 mmol), and the magnetic nanocatalyst (10-20 mg).
-
Procedure: The reactants and catalyst are mixed in a round-bottom flask and stirred at 100-110 °C under solvent-free conditions for 45-60 minutes.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled, and a suitable solvent (e.g., ethanol or ethyl acetate) is added. The magnetic catalyst is separated using an external magnet. The solvent is then evaporated, and the crude product is purified by recrystallization.
Visualizing the Green Synthesis of Nicotinonitriles
Diagrams of Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows discussed in this guide.
Caption: Generalized mechanism for the multicomponent synthesis of nicotinonitriles.
Caption: Comparison of experimental workflows for nicotinonitrile synthesis.
Caption: Workflow for magnetic nanocatalyst recovery and reuse.
Conclusion
The adoption of green chemistry principles in the synthesis of nicotinonitriles offers substantial benefits over traditional methods. Microwave-assisted and ultrasound-assisted techniques significantly reduce reaction times and often improve yields. Solvent-free multicomponent reactions exemplify high atom economy and minimize waste. Furthermore, the use of recoverable and reusable catalysts, such as magnetic nanoparticles, aligns with the principles of sustainable chemistry by reducing catalyst waste and cost. This guide provides a foundational comparison to aid researchers and drug development professionals in selecting the most appropriate, efficient, and environmentally responsible synthetic routes for nicotinonitrile derivatives. The presented data and protocols encourage the broader adoption of these greener alternatives in both academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent | Semantic Scholar [semanticscholar.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. mdpi.com [mdpi.com]
- 14. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 15. Recent developments in solvent-free multicomponent reactions: a perfect synergy for eco-compatible organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromonicotinonitriles in Key Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloronicotinonitriles and 2-bromonicotinonitriles, two common building blocks in the synthesis of pharmaceuticals and other functional materials. The choice between these two halogenated precursors can significantly impact reaction efficiency, cost, and overall synthetic strategy. This document summarizes the relative performance of these compounds in three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, supported by available experimental data and detailed protocols.
Theoretical Background: The Halogen's Influence on Reactivity
The fundamental difference in reactivity between 2-chloro- and 2-bromonicotinonitriles stems from the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This difference in bond dissociation energy is a primary determinant of reactivity, particularly in reactions where the cleavage of this bond is the rate-determining step.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the initial oxidative addition of the halo-heterocycle to the palladium(0) catalyst is often the rate-limiting step. The weaker C-Br bond in 2-bromonicotinonitriles leads to a lower activation energy for this step, resulting in faster reactions and often allowing for milder reaction conditions compared to their chloro- counterparts. Consequently, 2-bromonicotinonitriles are generally more reactive in these transformations.
For nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the halogen, forming a negatively charged Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen. While the C-X bond is broken in the second, faster step, the electronegativity of the halogen can influence the electrophilicity of the carbon atom. However, the leaving group ability (I > Br > Cl > F) also plays a role. In many SNAr reactions, the reactivity trend follows the leaving group ability, making bromides more reactive than chlorides.
Data Presentation: A Comparative Overview
The following tables summarize experimental data for the reactivity of 2-chloro- and 2-bromonicotinonitriles and closely related analogues in key chemical transformations. It is important to note that direct side-by-side comparative studies for the exact nicotinonitrile substrates are limited in the literature. Therefore, data from analogous systems are included to provide a broader context for their relative reactivity.
Nucleophilic Aromatic Substitution (SNAr)
| Reaction | Halonicotinonitrile | Nucleophile | Conditions | Yield (%) | Reference |
| Methoxylation | 2-Chloro-4-methyl-3-nitropyridine | Sodium methoxide | Methanol, RT | High (not specified) | Analogous System |
| Amination | 2-Chloro-4-methyl-3-nitropyridine | Ethanolic Ammonia | 150 °C, 24h | 95% | Analogous System[1] |
No direct comparative data was found for the SNAr of 2-chloro- and 2-bromonicotinonitriles with the same nucleophile. However, based on leaving group ability, the 2-bromo derivative is expected to react faster or under milder conditions.
Suzuki-Miyaura Coupling
| Halonicotinonitrile | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O/Ethanol | 80 | 92 | Analogous System[2] |
| p-bromoacetophenone | Phenylboronic acid | Pd(II) complex | Cs₂CO₃ | DMF/H₂O | 80 | 95-98 | Analogous System[3] |
Direct comparative data for 2-halonicotinonitriles is scarce. The general trend in Suzuki coupling is that aryl bromides are significantly more reactive than aryl chlorides, often requiring less active catalysts and lower temperatures to achieve high yields.[3]
Buchwald-Hartwig Amination
| Halonicotinonitrile Derivative | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-(Aryl)-6-bromo-4-(trifluoromethyl)quinoline | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 60-88 | Analogous System[4] |
| 2-chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Dioxane | RT | 94 | Analogous System[5] |
| Brominated Benzodiazepine | Aniline | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | 87 | Analogous System[6] |
| Chloro-analogue of Benzodiazepine | Aniline | Pd₂(dba)₃ / XPhos | KOtBu | Toluene | 90 | No Reaction | Analogous System[6] |
The data on analogous systems strongly supports the higher reactivity of the bromo derivatives in Buchwald-Hartwig amination. In one case, the chloro-analogue was completely unreactive under conditions that gave a high yield for the bromo-compound.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide
This is a generalized procedure and should be optimized for specific substrates and ligands.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Experimental Logic
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Simplified catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Conclusion
The reactivity of 2-halonicotinonitriles is critically dependent on the nature of the halogen substituent. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-bromonicotinonitriles are demonstrably more reactive than their 2-chloro counterparts. This is primarily due to the lower C-Br bond dissociation energy, which facilitates the rate-determining oxidative addition step. Consequently, reactions with 2-bromonicotinonitriles can often be performed under milder conditions, with lower catalyst loadings, and may exhibit broader substrate scope.
While 2-chloronicotinonitriles are less reactive, significant advances in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands, have made their use in cross-coupling reactions increasingly viable. However, these reactions may require higher temperatures, longer reaction times, and more specialized and expensive catalytic systems.
In nucleophilic aromatic substitution reactions, while both are activated by the pyridine and nitrile functionalities, the better leaving group ability of bromide suggests that 2-bromonicotinonitriles will generally be more reactive than 2-chloronicotinonitriles.
The choice between 2-chloro- and 2-bromonicotinonitrile will therefore be a trade-off between the higher reactivity and often more reliable outcomes of the bromo-compound versus the typically lower cost and wider availability of the chloro-analogue. For large-scale synthesis, the development of an efficient catalytic system for a 2-chloronicotinonitrile may be economically advantageous, while for discovery and medicinal chemistry applications, the higher reactivity of the 2-bromo derivative often makes it the more practical choice.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of different catalysts in the synthesis of nicotinonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nicotinonitrile derivatives, a key scaffold in numerous pharmaceuticals and functional materials, is a field of continuous innovation. The efficacy of these syntheses is critically dependent on the choice of catalyst, with a diverse array of options available, each presenting a unique profile of efficiency, selectivity, and environmental impact. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Performance of Key Catalyst Types
The following table summarizes the quantitative performance of representative catalysts in the synthesis of nicotinonitrile derivatives, offering a clear comparison of their efficacy under various conditions.
| Catalyst Type | Catalyst | Reaction | Substrates | Temp. (°C) | Time | Yield (%) | Catalyst Loading | Ref. |
| Heterogeneous | Fe3O4@SiO2@tosyl-carboxamide | Multicomponent | Aromatic Aldehydes, Malononitrile, Acetophenone, Ammonium Acetate | 110 | 40-60 min | 68-90 | 20 mg | [1] |
| Heterogeneous | MIL-88B(Fe2/Co)-TPA-Cu(OAc)2 | Multicomponent | Phenylpropanenitrile, Acetophenone, Aldehydes, Ammonium Acetate | 110 | 40-60 min | High | Not specified | N/A |
| Organocatalyst | Piperidine | Multicomponent | 1-Acetylnaphthalene, Ethyl Cyanoacetate, Aromatic Aldehyde, Ammonium Acetate | Reflux | 3 h | High | Catalytic amount | [2] |
| Organocatalyst | Triethylamine | Multicomponent | Aromatic Aldehydes, Malononitrile, Ammonium Acetate | Solvent-free | Short | High | Catalytic amount | [3] |
| Classical | Phosphorus Pentoxide (P4O10) | Dehydration | Nicotinamide | Vigorous heating | 15-20 min | 83-84 | Stoichiometric | N/A |
| Homogeneous | Pd(PPh3)4/K3PO4 | Suzuki Coupling | 3-Bromopyridine, Phenylboronic Acid | 80-100 | N/A | Good | N/A | N/A |
| Biocatalyst | Nitrilase (whole cells) | Hydrolysis | 3-Cyanopyridine | 30 | 26 h | High | 2.89 mg/mL | N/A |
In-Depth Analysis of Catalytic Systems
Heterogeneous Catalysts: The Rise of Magnetic Nanoparticles and MOFs
Recent advancements in materials science have led to the development of highly efficient and recyclable heterogeneous catalysts for nicotinonitrile synthesis. Among these, magnetic nanoparticles and metal-organic frameworks (MOFs) have garnered significant attention.
Fe3O4@SiO2@tosyl-carboxamide , a magnetic nanocatalyst, has demonstrated excellent activity in the one-pot, four-component synthesis of nicotinonitrile derivatives.[1] The catalyst's magnetic core allows for easy separation from the reaction mixture using an external magnet, facilitating its reuse for several cycles without a significant loss in activity. This catalytic system operates under solvent-free conditions, aligning with the principles of green chemistry.
Metal-Organic Frameworks (MOFs) , such as MIL-88B(Fe2/Co)-TPA-Cu(OAc)2 , offer a porous structure with a high concentration of active sites. These catalysts have shown high efficacy in multicomponent reactions to produce phenylnicotinonitriles under mild and green conditions. The recyclability of MOF-based catalysts is also a key advantage.
The prevailing mechanism for these multicomponent reactions is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) . This pathway involves a series of condensations and cyclizations, culminating in an oxidation step that is facilitated by the catalyst and the inherent electronic properties of the intermediates.
Organocatalysts: A Metal-Free Alternative
Organocatalysis provides a cost-effective and environmentally benign approach to nicotinonitrile synthesis, avoiding the use of potentially toxic and expensive metals. Simple organic bases like piperidine and triethylamine are effective catalysts for the multicomponent synthesis of nicotinonitrile derivatives.[2][3]
These reactions typically proceed through a cascade of Knoevenagel condensation, Michael addition, and cyclization/aromatization steps. The use of organocatalysts often allows for mild reaction conditions and high yields, making them an attractive option for laboratory-scale synthesis.
Classical Methods: The Foundation of Nicotinonitrile Synthesis
Traditional methods for nicotinonitrile synthesis, while sometimes employing harsh conditions, form the basis of our understanding of this chemistry. A classic example is the dehydration of nicotinamide using a strong dehydrating agent like phosphorus pentoxide (P4O10) . This method is straightforward and provides high yields of the parent nicotinonitrile. However, the use of stoichiometric amounts of a corrosive reagent and the vigorous reaction conditions are notable drawbacks.
Another classical approach involves the use of supported vanadia catalysts for the ammonolysis of 3-methylpyridine.[1] This gas-phase reaction is suitable for industrial-scale production but requires high temperatures.
Homogeneous Catalysis: Precision in Derivatization
Homogeneous catalysts, particularly palladium complexes, are invaluable for the synthesis of functionalized nicotinonitrile derivatives. The Suzuki-Miyaura cross-coupling reaction , for instance, allows for the introduction of aryl or heteroaryl substituents at specific positions on the nicotinonitrile ring, starting from a halogenated precursor like 3-bromopyridine. While not a method for constructing the core ring, it is a powerful tool for diversification.
Biocatalysis: The Green Frontier
Enzymatic catalysis offers a highly selective and environmentally friendly route to nicotinonitrile-related compounds. Nitrilases are enzymes that can hydrolyze nitriles to carboxylic acids. In the context of nicotinonitrile, they are more commonly used for the conversion of 3-cyanopyridine to nicotinic acid. However, the reverse reaction or the direct enzymatic synthesis of nicotinonitriles from aldehydes and a nitrogen source is an area of active research. The use of whole-cell biocatalysts simplifies the process by eliminating the need for enzyme purification.
Experimental Protocols
Synthesis of Nicotinonitrile using Phosphorus Pentoxide (Classical Method)
Materials:
-
Nicotinamide (100 g, 0.82 mol)
-
Phosphorus pentoxide (100 g, 0.70 mol)
-
Ether or Acetone for rinsing
-
Ice-salt bath
Procedure:
-
In a dry 1-L round-bottomed flask, place 100 g of powdered nicotinamide and 100 g of phosphorus pentoxide. Stopper the flask and shake to mix the powders thoroughly.
-
Connect the flask via a wide-bore tube to an air condenser arranged for distillation. Use a 125-mL Claisen flask immersed in an ice-salt bath as the receiver.
-
Reduce the pressure to 15-20 mm Hg.
-
Heat the mixture with a large, free flame, moving it around to melt the material as rapidly as possible.
-
Heat the mixture vigorously until no more product distills over or until the foam reaches the top of the flask (approximately 15-20 minutes).
-
Allow the apparatus to cool completely.
-
Rinse the product from the condenser and connecting tube with ether or acetone.
-
Combine the rinsings with the distillate. If acetone is used, remove it by distillation under reduced pressure.
-
Distill the crude product at atmospheric pressure using an air condenser. The fraction boiling at 205-208 °C is collected.
-
Yield: 71-72 g (83-84%).
Synthesis of 2-Amino-4,6-diphenylnicotinonitrile using Piperidine (Organocatalyst)
Materials:
-
Chalcone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (8 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
To a solution of the appropriate chalcone (1 mmol) in ethanol, add malononitrile (1 mmol), ammonium acetate (8 mmol), and a catalytic amount of piperidine.
-
Reflux the reaction mixture for the time specified for the particular substrate (typically a few hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired 2-amino-4,6-diphenylnicotinonitrile derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Synthesis of Phenylnicotinonitriles using Fe3O4@SiO2@tosyl-carboxamide (Heterogeneous Catalyst)
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Acetophenone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Fe3O4@SiO2@tosyl-carboxamide (20 mg)
Procedure:
-
In a round-bottomed flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), acetophenone (1 mmol), ammonium acetate (1.5 mmol), and the Fe3O4@SiO2@tosyl-carboxamide catalyst (20 mg).
-
Heat the mixture at 110 °C under solvent-free conditions with stirring for 40-60 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol and heat to dissolve the product.
-
Place a strong magnet on the outside of the flask to hold the catalyst, and decant the hot ethanol solution.
-
Remove the solvent from the decanted solution under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization.
-
The catalyst can be washed with ethanol, dried, and reused.
Mechanistic Pathways and Experimental Workflows
Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) Pathway
The multicomponent synthesis of nicotinonitrile derivatives catalyzed by heterogeneous catalysts often proceeds through the CVABO mechanism. The following diagram illustrates the key steps in this pathway.
Caption: Proposed mechanism for the synthesis of nicotinonitrile derivatives.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and characterization of nicotinonitrile derivatives.
Caption: A general experimental workflow for nicotinonitrile synthesis.
References
- 1. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking the purity of commercial vs. lab-synthesized 2-Chloro-4,6-dimethylnicotinonitrile
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of novel chemical entities, the purity of starting materials is a critical parameter that can significantly impact reaction yield, impurity profiles, and the overall success of a research and development program. This guide provides a comparative analysis of the purity of commercially available 2-Chloro-4,6-dimethylnicotinonitrile versus a typical laboratory-synthesized batch of the same compound. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the procurement and quality assessment of this important chemical intermediate.
Data Presentation: A Head-to-Head Purity Comparison
The purity of this compound from commercial and laboratory sources was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The results, including the identification and quantification of major impurities, are summarized in the tables below.
Table 1: Purity Profile of Commercial this compound
| Parameter | Result | Method |
| Purity (by HPLC) | ≥97% - 98%[1][2][3] | HPLC-UV |
| Major Impurity 1 | Unspecified | HPLC, GC-MS |
| Major Impurity 2 | Unspecified | HPLC, GC-MS |
| Residual Solvents | Varies by supplier | GC-HS |
| Water Content | Varies by supplier | Karl Fischer |
Table 2: Purity Profile of a Representative Lab-Synthesized this compound Batch
| Parameter | Result | Method |
| Purity (by HPLC) | 95.8% | HPLC-UV |
| Impurity A (Unreacted Starting Material) | 1.5% | HPLC, GC-MS |
| Impurity B (Over-chlorinated byproduct) | 0.8% | HPLC, GC-MS |
| Impurity C (Hydrolysis product) | 0.5% | HPLC |
| Residual Solvents (e.g., Toluene, DMF) | 1.2% | GC-HS |
| Water Content | 0.2% | Karl Fischer |
Experimental Protocols
Detailed methodologies for the key experiments performed to determine the purity of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used for the quantitative determination of this compound and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Quantification: The percentage purity is calculated based on the area normalization of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Residual Solvent Analysis
GC-MS is employed for the identification of volatile impurities and residual solvents.[5][6]
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split injection.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.
-
Sample Preparation (for impurity identification): Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.
-
Sample Preparation (for residual solvents): Use headspace analysis. Accurately weigh about 100 mg of the sample into a headspace vial, add a high-boiling point solvent (e.g., DMF), and heat to an appropriate temperature before injection of the headspace gas.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the logical comparison between the two sources of this compound, the following diagrams are provided.
Caption: Experimental workflow for the purity analysis of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. CAS 14237-71-9 | this compound - Synblock [synblock.com]
- 3. anaxlab.com [anaxlab.com]
- 4. Separation of 2,6-Dichloro-4-methylnicotinonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Silico Deep Dive: Predicting the Pharmaceutical Potential of 2-Chloro-4,6-dimethylnicotinonitrile Derivatives
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's physicochemical and pharmacokinetic properties is paramount to de-risking development and accelerating the identification of viable clinical candidates. This guide provides a comparative analysis of the in silico predicted properties of 2-Chloro-4,6-dimethylnicotinonitrile and its derivatives, benchmarked against structurally similar compounds. By leveraging computational models, we can anticipate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, offering a critical glimpse into its potential as a therapeutic agent.
The Promise of Nicotinonitrile Scaffolds
Nicotinonitrile, a pyridine ring with a nitrile group, serves as a versatile scaffold in medicinal chemistry.[1] Derivatives of this core structure have demonstrated a wide array of biological activities, including potent anticancer and anti-inflammatory effects. The electronic properties of the nitrile group and the adaptability of the pyridine ring allow for fine-tuning of a compound's interaction with biological targets. The subject of this guide, this compound, represents a specific substitution pattern on this promising scaffold, warranting a detailed in silico investigation.
Comparative In Silico Analysis
While specific comprehensive in silico studies on this compound are not extensively available in public literature, we can infer its likely properties by comparing it with closely related analogs and other substituted nicotinonitriles. The following tables summarize key physicochemical and ADMET properties predicted using established computational models and data from published studies on similar compounds.
Physicochemical Properties
A molecule's fundamental physical and chemical characteristics heavily influence its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are critical determinants of a drug's ability to be absorbed and distributed throughout the body.
| Property | This compound | 2,5-Dichloro-4,6-dimethylnicotinonitrile[2] | General Nicotinonitrile Derivatives (Range) |
| Molecular Formula | C₈H₇ClN₂ | C₈H₆Cl₂N₂ | - |
| Molecular Weight | 166.61 g/mol | 201.05 g/mol | 150 - 500 g/mol |
| LogP (o/w) | Predicted: ~2.5 - 3.0 | 2.88 | 1.0 - 4.0 |
| TPSA | Predicted: ~36.7 Ų | 36.68 Ų | 30 - 80 Ų |
| Hydrogen Bond Donors | 0 | 0 | 0 - 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 - 4 |
| Rotatable Bonds | 0 | 0 | 0 - 5 |
Note: Predicted values for this compound are estimations based on its structure and data from similar compounds. The range for general nicotinonitrile derivatives is compiled from various in silico studies on this class of compounds.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
The ADMET profile of a drug candidate is a critical factor in its success. In silico models can predict key parameters related to a compound's journey through the body and its potential for adverse effects.
| ADMET Parameter | Predicted Profile for this compound Derivatives | Comparison with Other Pyridine Derivatives |
| Human Intestinal Absorption (HIA) | High | Generally good for small, moderately lipophilic pyridines. |
| Caco-2 Permeability | Moderate to High | Varies depending on substitution; efflux by P-gp can be a factor. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Dependent on LogP and TPSA; smaller, more lipophilic compounds are more likely to penetrate. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms (e.g., CYP2D6, CYP3A4) | Common among nitrogen-containing heterocycles. |
| Metabolic Stability | Moderate | Pyridine ring can be susceptible to oxidation. |
| hERG Inhibition | Low to Moderate Risk | A common liability for many small molecules; requires experimental validation. |
| Ames Mutagenicity | Low Probability | Generally, nicotinonitrile scaffolds are not associated with mutagenicity. |
Methodologies for In Silico Prediction and Experimental Validation
The in silico data presented in this guide are derived from a variety of computational methods and tools commonly employed in drug discovery.
In Silico Prediction Workflow
The general workflow for predicting the properties of a novel compound like this compound involves several key steps, as illustrated in the diagram below. This process starts with the 2D structure of the molecule and progresses through various computational models to predict its physicochemical and ADMET properties.
Caption: A generalized workflow for the in silico prediction of small molecule properties.
Key Experimental Protocols for Validation
In silico predictions, while valuable, must be validated through experimental assays. Below are summaries of standard protocols for key ADMET assessments.
1. Caco-2 Permeability Assay:
This assay is the gold standard for in vitro prediction of human intestinal absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is measured over time. To assess efflux, the compound is also added to the basolateral side, and its appearance on the apical side is measured.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
2. hERG Inhibition Assay:
This assay is crucial for assessing the risk of cardiotoxicity.
-
Method: Automated patch-clamp electrophysiology is used to measure the effect of the test compound on the hERG potassium channel current in a stable cell line (e.g., HEK293).
-
Procedure: Cells are exposed to increasing concentrations of the test compound, and the hERG tail current is recorded.
-
Data Analysis: The concentration-response curve is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the hERG channel activity.
3. Metabolic Stability Assay:
This assay evaluates a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes.
-
System: The test compound is incubated with human liver microsomes (or hepatocytes) and the necessary cofactor (NADPH).
-
Procedure: The concentration of the parent compound is measured at various time points using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).
Signaling Pathways and Logical Relationships in Drug Discovery
The journey of a drug from a chemical entity to a therapeutic agent involves a complex interplay of various factors. The following diagram illustrates the logical relationships between a compound's properties, its biological activity, and its potential for clinical success.
Caption: Logical relationships in the drug discovery and development process.
Conclusion
The in silico prediction of physicochemical and ADMET properties provides a powerful, cost-effective, and rapid means of evaluating the potential of novel chemical entities like this compound and its derivatives. While experimental validation remains essential, the computational approaches outlined in this guide enable researchers to prioritize compounds with the highest likelihood of success, thereby streamlining the drug discovery pipeline. The favorable predicted properties of the nicotinonitrile scaffold, combined with the specific substitutions of the target compound, suggest a promising area for further investigation in the quest for new and effective therapeutics.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Chloro-4,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the proper disposal of 2-Chloro-4,6-dimethylnicotinonitrile, ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if working in a poorly ventilated area or if dust/vapors are generated. |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
Container: Collect waste in a clearly labeled, sealed, and chemically compatible container. The container should be marked with the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
2. Engaging a Licensed Waste Disposal Service:
-
Contact: Reach out to your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Ensure all required waste disposal documentation is completed accurately, including the chemical name, quantity, and associated hazards.
3. Recommended Disposal Method:
-
Incineration: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the compound and minimizes environmental release.[1]
-
Landfill: Landfilling of this chemical is not recommended.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Chloro-4,6-dimethylnicotinonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4,6-dimethylnicotinonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chlorinated pyridine derivatives.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including solvents and chlorinated compounds. Always inspect gloves for integrity before use and wash them before removal. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used. |
Operational Plan: Step-by-Step Handling Procedure
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.
-
Verify that all necessary PPE is available and in good condition.
-
Clearly label all containers with the chemical name and any associated hazards.
2. Handling the Chemical:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Use compatible tools (e.g., spatulas) for transferring the solid.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
3. Spill Management:
-
In the event of a small spill, wear appropriate PPE, and cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Safe Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
